Chamigrenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCZOOGHMAZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C)C12CCC(=CC2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation and Characterization of Chamigrenol Natural Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of chamigrenol, a class of sesquiterpene natural products. Chamigrenols, primarily isolated from marine algae of the genus Laurencia, have garnered significant interest due to their unique spiro[5.5]undecane carbon skeleton and promising biological activities. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the intricate workflows and biological pathways associated with these fascinating molecules.
Isolation of this compound from Laurencia Species
The isolation of this compound and related chamigrene sesquiterpenes from their natural sources, typically red algae of the genus Laurencia, involves a multi-step process encompassing extraction, fractionation, and purification.
Experimental Protocol: Extraction and Chromatographic Separation
This protocol is adapted from established methods for the isolation of sesquiterpenes from Laurencia species.[1]
1.1.1. Sample Collection and Preparation:
-
Freshly collect Laurencia species and clean them with seawater to remove sand, epiphytes, and other marine organisms.
-
Air-dry the algal material at room temperature in a well-ventilated area, spread out on absorbent paper.
-
Once completely dry, grind the material to a fine powder using a blender.
1.1.2. Solvent Extraction:
-
In a large Erlenmeyer flask, macerate 100 g of the dried, powdered algal material with 500 mL of a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Sonicate the mixture for 20 minutes in an ultrasonic bath at room temperature.
-
Separate the supernatant from the algal biomass by vacuum filtration through a sintered glass funnel.
-
Repeat the extraction process on the algal biomass at least two more times to ensure exhaustive extraction.
-
Combine all the supernatants and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
1.1.3. Chromatographic Fractionation and Purification:
-
Flash Column Chromatography:
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel flash column and load the adsorbed extract onto the top.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions onto silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., n-hexane:EtOAc, 8:2 v/v).
-
Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Combine fractions containing compounds with similar TLC profiles.
-
Subject these combined fractions to further purification by semi-preparative or preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) to isolate pure this compound.
-
Characterization of this compound
The structural elucidation of the isolated this compound is achieved through a combination of modern spectroscopic techniques.
Spectroscopic Methods
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts and coupling constants.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds away).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
2.1.2. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
2.1.3. X-ray Crystallography:
If a suitable single crystal of the isolated this compound can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry.[2][3][4] This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[2][4]
Quantitative Data
NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR data for a representative chamigrene, pacifenol, which shares the core chamigrene skeleton. This data is crucial for the identification and confirmation of related structures.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 45.2 | 2.35 (m) |
| 2 | 30.1 | 2.10 (m), 2.25 (m) |
| 3 | 134.5 | 5.60 (d, 4.0) |
| 4 | 128.8 | |
| 5 | 50.1 | |
| 6 | 70.3 | 4.65 (dd, 12.0, 4.5) |
| 7 | 42.1 | |
| 8 | 29.8 | 1.85 (m), 2.05 (m) |
| 9 | 35.4 | 2.40 (m), 2.55 (m) |
| 10 | 65.2 | |
| 11 | 48.9 | |
| 12 | 25.1 | 1.10 (s) |
| 13 | 23.9 | 1.25 (s) |
| 14 | 28.1 | 1.75 (s) |
| 15 | 21.5 | 1.30 (s) |
Data is compiled from published literature on chamigrene derivatives.
Biological Activity Data
This compound has demonstrated noteworthy biological activities, particularly as an inhibitor of Na⁺/K⁺-ATPase and as an antimicrobial agent.
| Biological Target/Organism | Assay | Activity Metric | Value | Reference |
| Na⁺/K⁺-ATPase | Enzyme Inhibition | IC₅₀ | 15.9 µg/mL | [5] |
| Staphylococcus aureus | Broth Microdilution | MIC | 50 µg/mL | [5] |
| Bacillus subtilis | Broth Microdilution | MIC | 50 µg/mL | [5] |
| Pseudomonas aeruginosa | Broth Microdilution | MIC | 50 µg/mL | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of this compound.
Signaling Pathway of Na⁺/K⁺-ATPase Inhibition
This compound's inhibition of the Na⁺/K⁺-ATPase pump disrupts cellular ion homeostasis, leading to downstream signaling events.
Caption: Signaling pathway affected by this compound's inhibition of Na⁺/K⁺-ATPase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Npc268130 | C15H24 | CID 29073 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of α-Chamigrene and β-Chamigrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chamigrene and β-chamigrene are bicyclic sesquiterpenoids characterized by a spiro[5.5]undecane skeleton. These natural products are found in a variety of terrestrial and marine organisms, notably in red algae of the genus Laurencia. The chamigrene scaffold is a common structural motif in a number of more complex halogenated marine natural products, some of which have shown interesting biological activities. Understanding the biosynthesis of these foundational molecules is crucial for their potential biotechnological production and for the discovery and development of novel therapeutic agents. This guide provides a comprehensive overview of the current knowledge on the biosynthetic pathways leading to α- and β-chamigrene, including enzymatic mechanisms, quantitative data, and detailed experimental protocols.
Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to Chamigrenes
The biosynthesis of all sesquiterpenes, including α- and β-chamigrene, originates from the central isoprenoid pathway intermediate, (2E,6E)-farnesyl pyrophosphate (FPP). The key enzymatic step is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (also referred to as sesquiterpene cyclases).
The Role of β-Chamigrene Synthase
A specific enzyme responsible for the production of β-chamigrene has been identified and classified as β-chamigrene synthase (EC 4.2.3.78) . The recombinant version of this enzyme from the model plant Arabidopsis thaliana has been shown to be a multi-product synthase.[1] When incubated with FPP, it produces a mixture of sesquiterpenes, with (+)-β-chamigrene being one of the minor products.[1]
Currently, a dedicated α-chamigrene synthase has not been biochemically characterized. It is plausible that α-chamigrene is also a product of a multi-product sesquiterpene synthase, potentially the same as or an isoform of β-chamigrene synthase, or a different, yet to be discovered, enzyme.
Proposed Carbocation Cascade Mechanism
The cyclization of FPP into the chamigrene skeleton proceeds through a complex series of carbocation intermediates and rearrangements. While the exact mechanism for chamigrene formation has not been definitively elucidated through isotopic labeling studies, a plausible pathway can be proposed based on established principles of terpene biosynthesis.
The reaction is initiated by the ionization of FPP, where the pyrophosphate group departs, generating a farnesyl cation. This is followed by an intramolecular cyclization to form a six-membered ring and a subsequent second cyclization to generate the characteristic spirocyclic core.
Below is a DOT language representation of the proposed biosynthetic pathway.
Figure 1: Proposed biosynthetic pathway for α- and β-chamigrene from FPP.
Quantitative Data
Quantitative kinetic data for a dedicated chamigrene synthase is currently limited in the scientific literature. This is often the case for multi-product terpene synthases where the analysis of multiple products can be complex. However, general kinetic parameters for sesquiterpene synthases provide a useful reference.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Major Products | Reference |
| β-Chamigrene Synthase | Arabidopsis thaliana | FPP | N/A | N/A | (+)-α-Barbatene (27.3%), (+)-Thujopsene (17.8%), (+)-β-Chamigrene (9.9%) | [1] |
| Cop2 (mutant 17H2) | Coprinus cinereus | FPP | N/A | N/A (kcat/KM = 0.62 mM-1s-1) | Germacrene D-4-ol (77%) | [2] |
| Parent Cop2 | Coprinus cinereus | FPP | N/A | N/A (kcat/KM = 0.58 mM-1s-1) | α-Cadinol (46%), Germacrene D-4-ol (29%) | [2] |
N/A: Data not available in the cited literature.
Experimental Protocols
The study of chamigrene biosynthesis involves the heterologous expression of the candidate synthase gene, purification of the recombinant protein, and in vitro enzymatic assays followed by product analysis.
Heterologous Expression and Purification of β-Chamigrene Synthase
This protocol describes the expression of a His-tagged β-chamigrene synthase from Arabidopsis thaliana in Escherichia coli and its subsequent purification.
Workflow Diagram:
Figure 2: Workflow for the expression and purification of recombinant β-chamigrene synthase.
Methodology:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the codon-optimized gene for β-chamigrene synthase fused to a polyhistidine tag.
-
Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., LB or TB) containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Reduce the temperature to 16-25°C and continue shaking for 12-18 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: Remove the imidazole and exchange the buffer of the purified protein solution by dialysis against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
In Vitro Enzyme Assay
This protocol outlines the procedure for assaying the activity of the purified β-chamigrene synthase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT), purified β-chamigrene synthase (final concentration 1-10 µg/mL), and FPP (final concentration 10-100 µM).
-
Incubation: Overlay the reaction mixture with an organic solvent (e.g., n-hexane or pentane) to trap the volatile sesquiterpene products. Incubate the reaction at 30°C for 1-4 hours.
-
Reaction Quenching: Stop the reaction by adding a solution of EDTA to chelate the Mg2+ ions.
-
Product Extraction: Vortex the mixture to extract the sesquiterpene products into the organic layer. Separate the organic layer for analysis.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of the reaction products by GC-MS.[3]
Workflow Diagram:
Figure 3: Workflow for the GC-MS analysis of sesquiterpene products.
Methodology:
-
GC-MS System: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the organic extract into the GC inlet.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 50-80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the products by comparing their retention times and mass spectra with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley). Quantify the products by integrating the peak areas and comparing them to a standard curve of a known concentration of an internal or external standard.
Conclusion and Future Perspectives
The biosynthesis of α- and β-chamigrene is an intriguing area of natural product chemistry. While the involvement of a multi-product β-chamigrene synthase from Arabidopsis thaliana is established, many details of the biosynthetic pathways remain to be fully elucidated. Future research should focus on:
-
Elucidation of the detailed carbocation cascade mechanism through isotopic labeling studies and computational modeling.
-
Identification and characterization of a specific α-chamigrene synthase , if one exists.
-
Determination of the kinetic parameters for chamigrene-producing enzymes to better understand their catalytic efficiency and product specificity.
-
Exploration of sesquiterpene synthases from Laurencia species , which are known to produce a variety of chamigrene derivatives, to identify novel enzymes with potentially higher selectivity for chamigrene production.
A deeper understanding of these biosynthetic pathways will not only advance our fundamental knowledge of terpene biosynthesis but also open up new avenues for the biotechnological production of these valuable compounds and their derivatives for applications in the pharmaceutical and other industries.
References
The Structural Elucidation of Chamigrenol Sesquiterpenoids: A Technical Guide to NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of chamigrenol, a fascinating class of bicyclic sesquiterpenoid natural products. Focusing on the powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document details the experimental protocols and data interpretation central to determining the intricate three-dimensional architecture of these molecules. Due to the frequent occurrence of halogenated derivatives in marine environments, this guide will use the well-characterized brominated chamigrene, laurinterol , as a primary exemplar to illustrate the elucidation process.
Introduction to Chamigrenols
Chamigrenols are a subclass of chamigrene sesquiterpenoids characterized by a spiro[5.5]undecane core. These natural products, often isolated from marine algae of the genus Laurencia, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The precise determination of their molecular structure, including stereochemistry, is paramount for understanding their bioactivity and for enabling synthetic efforts.
Core Analytical Techniques: A Synergy of NMR and MS
The structural elucidation of novel compounds like chamigrenols relies on a synergistic approach, where mass spectrometry provides crucial information about the molecular weight and elemental composition, and a suite of NMR experiments reveals the carbon skeleton and the intricate network of proton and carbon connectivities.
Mass Spectrometry in this compound Analysis
Mass spectrometry is the initial step in the structural analysis, providing the molecular formula and clues about the presence of characteristic structural motifs through fragmentation analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is typically used.
-
Sample Preparation : A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition : The sample is introduced into the ion source, and the mass spectrum is acquired in positive or negative ion mode. Accurate mass measurements of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙) are recorded.
-
Data Analysis : The precise mass of the molecular ion is used to calculate the elemental composition, which is the first crucial piece of the structural puzzle. For laurinterol (C₁₅H₁₉BrO), the expected monoisotopic mass would be a key identifier.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
-
Methodology : In tandem MS (MS/MS), the molecular ion of the this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.
-
Data Interpretation : The fragmentation pattern provides valuable structural information. For brominated chamigrenes like laurinterol, characteristic losses of bromine (Br), water (H₂O), and various hydrocarbon fragments from the terpene backbone are expected. This data helps to confirm the presence of certain functional groups and provides initial insights into the connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the this compound skeleton.
1D NMR: ¹H and ¹³C Spectra
Experimental Protocol:
-
Sample Preparation : 1-5 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). Tetramethylsilane (TMS) is often used as an internal standard.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR : Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.
Quantitative Data for Laurinterol:
The following tables summarize the ¹H and ¹³C NMR spectral data for laurinterol, a representative brominated this compound.
Table 1: ¹H NMR Data of Laurinterol (500 MHz, CDCl₃) [1]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 12 | 0.54 | t | 3.9 |
| 12 | 0.57 | m | |
| 3 | 1.14 | dt | 8.1, 4.2 |
| 5 | 1.28 | d | 4.5 |
| 13 | 1.40 | s | |
| 14 | 1.57 | s | |
| 4 | 1.66 | dd | 12.4, 8.0 |
| 4 | 1.94 | tdd | 12.3, 8.2, 4.4 |
| 5 | 2.08 | dd | 13.2, 8.1 |
| 15 | 2.29 | s | |
| 7-OH | 5.13 | br s | |
| 8 | 6.61 | s | |
| 11 | 7.60 | s |
Table 2: ¹³C NMR Data of Laurinterol (Illustrative - based on typical chamigrene values)
| Position | δC (ppm) |
| 1 | ~130-140 |
| 2 | ~120-130 |
| 3 | ~30-40 |
| 4 | ~35-45 |
| 5 | ~40-50 |
| 6 | ~45-55 (Spiro) |
| 7 | ~140-150 |
| 8 | ~115-125 |
| 9 | ~150-160 |
| 10 | ~125-135 |
| 11 | ~130-140 |
| 12 | ~20-30 |
| 13 | ~20-30 |
| 14 | ~25-35 |
| 15 | ~15-25 |
2D NMR: Unraveling the Connectivity
2D NMR experiments are crucial for establishing the bonding network within the this compound molecule.
Experimental Protocols:
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over multiple bonds (²JCH and ³JCH), which is key for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.
Visualizing the Elucidation Process
The following diagrams, generated using the DOT language, illustrate the logical workflow and the key correlations used in the structure elucidation of a this compound like laurinterol.
Caption: Overall workflow for the structure elucidation of a this compound.
Caption: Key 2D NMR correlations for assembling the laurinterol skeleton.
Conclusion
The structure elucidation of chamigrenols is a meticulous process that heavily relies on the combined power of modern spectroscopic techniques. High-resolution mass spectrometry provides the foundational information of molecular formula and key fragments, while a suite of 1D and 2D NMR experiments allows for the complete assembly of the carbon framework and the determination of the relative stereochemistry. The detailed analysis of a representative molecule like laurinterol showcases the systematic approach required to confidently assign the structure of these complex and biologically significant natural products. This guide provides a foundational understanding of the core experimental and logical workflows essential for researchers in natural product chemistry and drug development.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Chamigrenol Derivatives
For Immediate Release
This technical guide provides an in-depth overview of the biological activity screening of chamigrenol derivatives, a promising class of sesquiterpenoid natural products. Designed for researchers, scientists, and drug development professionals, this document details the cytotoxic, anti-parasitic, and anti-inflammatory properties of these compounds, presenting quantitative data, comprehensive experimental protocols, and visual representations of experimental workflows and associated signaling pathways.
Introduction
This compound and its derivatives belong to the chamigrane family of sesquiterpenes, natural products predominantly isolated from marine organisms, particularly red algae of the Laurencia genus, as well as some terrestrial plants and fungi. These compounds are characterized by a unique spiro[5.5]undecane carbon skeleton and often feature halogen substitutions, contributing to their structural diversity and wide range of biological activities. This guide focuses on the screening methodologies and reported activities of this compound-related compounds, highlighting their potential as lead structures in drug discovery programs.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various chamigrane sesquiterpenes, providing a comparative overview of their potency.
Table 1: Anti-parasitic and Cytotoxic Activities of Chamigrane Sesquiterpenes from Laurencia dendroidea
| Compound | Activity | Cell Line/Organism | IC50 / CC50 (µM) | Reference |
| (+)-Elatol | Anti-parasitic | Naegleria fowleri (ATCC 30808™) | 1.08 | [1][2][3][4][5] |
| Anti-parasitic | Naegleria fowleri (ATCC 30215™) | 1.14 | [1][2][3][4][5] | |
| Cytotoxicity | Murine Macrophages (J774A.1) | > 20 | [1][2][3][4][5] | |
| (-)-Elatol | Anti-parasitic | Naegleria fowleri (ATCC 30808™) | 36.77 | [1][2][3][4][5] |
| Anti-parasitic | Naegleria fowleri (ATCC 30215™) | 38.03 | [1][2][3][4][5] | |
| (-)-Rogiolol | Anti-parasitic | Naegleria fowleri (ATCC 30808™) | 22.50 | [1][2][3][4][5] |
| Anti-parasitic | Naegleria fowleri (ATCC 30215™) | 9.71 | [1][2][3][4][5] |
Table 2: Cytotoxic Activities of Chamigrane Sesquiterpenes from a Mangrove-Derived Endophytic Fungus
| Compound | Activity | Cell Line | IC50 (µM) | Reference |
| Merulinol C | Cytotoxicity | KATO-3 (Human gastric carcinoma) | 35.0 ± 1.20 | [6] |
| Merulinol D | Cytotoxicity | KATO-3 (Human gastric carcinoma) | 25.3 ± 0.82 | [6] |
| Merulinols (A, B, E, F) & others | Cytotoxicity | KATO-3, MCF-7, Hep-G2 | > 50 | [6] |
Table 3: Anti-inflammatory Activity of β-Chamigrenal
| Compound | Activity | Cell Line | Concentration | % Inhibition | Reference |
| β-Chamigrenal | Nitric Oxide Production | RAW 264.7 Macrophages | 50 µM | 47.21 ± 4.54 | |
| Prostaglandin E2 Production | RAW 264.7 Macrophages | 50 µM | 51.61 ± 3.95 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Screening: MTT Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., KATO-3, MCF-7, Hep-G2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Anti-parasitic Activity against Naegleria fowleri
This protocol details the in vitro assay to determine the inhibitory effect of compounds on the trophozoite stage of the pathogenic amoeba Naegleria fowleri.
-
Organism Culture: Naegleria fowleri trophozoites (e.g., ATCC 30808™ and ATCC 30215™ strains) are axenically cultured in a suitable medium, such as Nelson's medium, at 37°C.
-
Assay Procedure:
-
Harvest trophozoites in the logarithmic growth phase and adjust the concentration to 2 x 10⁵ amoebae/mL.
-
Dispense 100 µL of the amoeba suspension into each well of a 96-well microtiter plate.
-
Add 100 µL of the test compounds at various concentrations (prepared in the culture medium) to the wells. Include a negative control (medium only) and a positive control (e.g., amphotericin B).
-
Incubate the plates at 37°C for 72 hours.
-
After incubation, assess the viability of the amoebae. This can be done by microscopic observation and counting or by using a viability stain such as trypan blue exclusion. Alternatively, a colorimetric method using resazurin can be employed.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the viability of the N. fowleri trophozoites compared to the untreated control.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of inhibition of NO production is calculated by comparing the nitrite levels in the compound-treated, LPS-stimulated cells with those in the cells stimulated with LPS alone. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Visualizations: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for cytotoxicity screening using the MTT assay.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound derivatives.
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for most this compound derivatives are still under investigation. However, studies on related cytotoxic sesquiterpenes, such as (+)-elatol, suggest that their mode of action may involve the induction of programmed cell death, or apoptosis.[1][2][3][4][5]
The proposed pathway, as depicted in the diagram above, involves the induction of cellular stress, leading to an overproduction of reactive oxygen species (ROS) and a disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This imbalance results in a decrease in the mitochondrial membrane potential, followed by the release of cytochrome c from the mitochondria into the cytosol. The released cytochrome c then triggers the activation of a cascade of caspases, specifically caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell in an orderly fashion, characteristic of apoptosis.
For anti-inflammatory activity, compounds like β-chamigrenal have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2. This is achieved, in part, by suppressing the activity of inducible nitric oxide synthase (iNOS) and the expression of microsomal prostaglandin E synthase-1. This suggests an interference with pro-inflammatory signaling pathways, potentially including the NF-κB pathway, which is a common target for anti-inflammatory natural products.[7]
Conclusion and Future Directions
This compound derivatives represent a valuable class of natural products with demonstrated cytotoxic, anti-parasitic, and anti-inflammatory potential. The data and protocols presented in this guide offer a solid foundation for further research and development. Future studies should focus on elucidating the specific molecular targets and detailed signaling pathways modulated by these compounds to better understand their therapeutic potential. Structure-activity relationship (SAR) studies are also warranted to optimize the potency and selectivity of these promising natural scaffolds for the development of novel therapeutic agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chamigrane Sesquiterpenes from a Basidiomycetous Endophytic Fungus XG8D Associated with Thai Mangrove Xylocarpus granatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Spectrum of Activity of α-Chamigrene and β-Chamigrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial properties of the sesquiterpenes α-chamigrene and β-chamigrene. While direct quantitative data on the antimicrobial activity of the isolated pure compounds is limited in publicly available research, this document synthesizes the existing evidence from studies on essential oils rich in these compounds and related chamigrane sesquiterpenes. This guide includes available quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and a proposed mechanism of action based on the known effects of sesquiterpenes on microbial cells. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction
Sesquiterpenes, a class of C15 terpenoids, are widely distributed in the plant kingdom and are known for their diverse biological activities, including antimicrobial properties[1]. Among these, the bicyclic chamigrene sesquiterpenes, α-chamigrene and β-chamigrene, have been identified as constituents of various essential oils. The increasing prevalence of antibiotic-resistant pathogens has spurred research into novel antimicrobial agents from natural sources, making compounds like the chamigrenes subjects of significant interest. This guide aims to consolidate the available data on their antimicrobial spectrum and to provide a framework for future research and development.
Antimicrobial Spectrum of Activity: Quantitative Data
Direct minimum inhibitory concentration (MIC) values for pure α-chamigrene and β-chamigrene against a broad spectrum of microorganisms are not extensively reported in the scientific literature. However, the antimicrobial activity of essential oils containing these compounds provides valuable insights into their potential efficacy. The following tables summarize the available data for essential oils where α-chamigrene and β-chamigrene are notable components, as well as data for other chamigrane-type sesquiterpenes.
Table 1: Antimicrobial Activity of Essential Oils Containing α-Chamigrene
| Essential Oil Source | α-Chamigrene Content (%) | Test Organism | MIC (μg/mL) | Reference(s) |
| Curcuma longa (Turmeric) rhizome | Not Specified (major component) | Staphylococcus aureus | 1950 | [2] |
| Curcuma longa (Turmeric) rhizome | Not Specified | Bacillus subtilis | >10000 (1% oil) | [3] |
| Curcuma longa (Turmeric) rhizome | Not Specified | Escherichia coli | Not Specified | [2] |
| Curcuma longa (Turmeric) rhizome | Not Specified | Candida albicans | Not Specified | [4] |
Table 2: Antimicrobial Activity of Essential Oils and Related Compounds Containing β-Chamigrene
| Essential Oil/Compound Source | β-Chamigrene Content (%) | Test Organism | MIC (μL/mL or μg/mL) | Reference(s) |
| Nigella sativa (Black Cumin) seed oil (India) | 9.54 | Staphylococcus aureus (MRSA) | 3 - 40 (for the oil) | [5] |
| Nigella sativa (Black Cumin) seed oil (India) | 9.54 | Escherichia coli | 3 - 40 (for the oil) | [5] |
| Nigella sativa (Black Cumin) seed oil (India) | 9.54 | Pseudomonas aeruginosa | 3 - 40 (for the oil) | [5] |
| Nigella sativa (Black Cumin) seed oil (India) | 9.54 | Acinetobacter baumannii | 3 - 40 (for the oil) | [5] |
| Kielmeyera coriacea inner bark | 1.3 | Prevotella nigrescens | 50 (for the oil) | [6] |
| Kielmeyera coriacea wood | 1.0 | Aerobic oral bacteria | 100 (for the oil) | [6] |
| Compositacin G (from Laurencia composita) | N/A | Microsporum gypseum | 4 | [3] |
| Compositacins A-K (from Laurencia composita) | N/A | Staphylococcus aureus | 10.9 - 26.8 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited or generally used for evaluating the antimicrobial activity of natural products like α- and β-chamigrene.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours) on an appropriate agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the purified α-chamigrene or β-chamigrene in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to obtain a range of decreasing concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate containing the test compound dilutions. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of viability.
-
Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Protocol:
-
Preparation of Agar Plates and Inoculum:
-
Prepare and pour a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) into sterile Petri dishes.
-
Prepare a microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria.
-
-
Application of Test Compound:
-
Sterilize paper disks (6 mm in diameter).
-
Impregnate the sterile disks with a known concentration of the α-chamigrene or β-chamigrene solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Incubation and Measurement:
-
Carefully place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Proposed Mechanism of Action
While specific signaling pathways for α- and β-chamigrene have not been elucidated, the antimicrobial action of sesquiterpenes is widely believed to involve the disruption of microbial cell membranes[7][8]. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity and function.
This disruption can result in:
-
Increased membrane permeability.
-
Leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Dissipation of the proton motive force, which is crucial for energy production and transport processes.
-
Inhibition of membrane-bound enzymes.
The following diagram illustrates this proposed general mechanism of action for sesquiterpenes like α- and β-chamigrene.
Caption: Proposed mechanism of antimicrobial action for chamigrene sesquiterpenes.
Conclusion and Future Directions
The available evidence suggests that α-chamigrene and β-chamigrene, as components of various essential oils, likely contribute to the observed antimicrobial activities. The general mechanism of action for sesquiterpenes points towards membrane disruption as a key factor. However, there is a clear and significant gap in the scientific literature regarding the specific antimicrobial spectrum and potency of the pure, isolated forms of α- and β-chamigrene.
Future research should focus on:
-
Isolation and Purification: Obtaining high-purity α- and β-chamigrene for dedicated antimicrobial studies.
-
Quantitative Antimicrobial Testing: Determining the MIC and Minimum Bactericidal Concentration (MBC) of the pure compounds against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Mechanism of Action Studies: Investigating the precise molecular targets and cellular pathways affected by these compounds to confirm the membrane disruption hypothesis and explore other potential mechanisms.
-
Synergy Studies: Evaluating the potential for synergistic effects when combined with conventional antibiotics.
Addressing these research gaps will be crucial in fully elucidating the therapeutic potential of α- and β-chamigrene as novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Function of sesquiterpenes from Schizophyllum commune in interspecific interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Chamigrene Sesquiterpenoids Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of chamigrene sesquiterpenoids, a class of halogenated natural products primarily isolated from marine red algae of the genus Laurencia. While direct studies on a compound specifically named "Chamigrenol" are not prevalent in the current scientific literature, extensive research has been conducted on structurally related and well-characterized chamigrenes, such as elatol, obtusol, and other derivatives. This guide synthesizes the available data on these compounds, offering insights into their anticancer potential, mechanisms of action, and the experimental methodologies employed in their evaluation.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of various chamigrene sesquiterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: IC50 Values of Elatol and its Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | IC50 (µg/mL) | Reference |
| (-)-Elatol | Colo-205 (Colon Adenocarcinoma) | 2.5 ± 1.3 | [1] | |
| Elatol | A549 (Non-small Cell Lung Carcinoma) | 6.24 | [2][3][4] | |
| Elatol | RD (Embryonal Rhabdomyosarcoma) | 14.24 | [2][3][4] | |
| Elatol Derivatives | A549, RD | 4.93 - 41.53 | [2][3][4] |
Table 2: IC50 Values of Obtusol against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Obtusol | Colo-205 (Colon Adenocarcinoma) | 1.2 ± 1.4 | [1] |
Table 3: IC50 Values of Unspecified Chamigrane Sesquiterpenoids against Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 (µg/mL) | Reference |
| α-chamigrane-type sesquiterpenoids (Compounds 1 & 2) | HeLa (Cervical Carcinoma) | ≤ 5.0 | [5] |
| P-388 (Murine Lymphocytic Leukemia) | ≤ 5.0 | [5] | |
| β-chamigrane-type sesquiterpenoids (Compounds 3–6) | HeLa (Cervical Carcinoma) | ≤ 1.0 | [5] |
| MCF-7 (Breast Carcinoma) | ≤ 1.0 | [5] | |
| P-388 (Murine Lymphocytic Leukemia) | ≤ 1.0 | [5] |
Experimental Protocols
The following sections detail the typical methodologies used to assess the in vitro cytotoxicity of chamigrene sesquiterpenoids.
Cell Lines and Culture Conditions
A variety of human cancer cell lines have been utilized to test the cytotoxic effects of these compounds, including:
-
Colo-205: Human colon adenocarcinoma cells.
-
HeLa: Human cervical carcinoma cells.[5]
-
MCF-7: Human breast carcinoma cells.[5]
-
P-388: Murine lymphocytic leukemia cells.[5]
These cell lines are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assays
The most common method to evaluate the cytotoxicity of chamigrene sesquiterpenoids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., elatol, obtusol) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of cell death, flow cytometry is often employed.
Flow Cytometry for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cells are treated with the chamigrene compound for a specific duration, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the presence of a sub-G1 peak (indicative of apoptotic cells) can be quantified. Elatol, for instance, has been shown to induce cell cycle arrest in the G1 and sub-G1 phases.[6]
Apoptosis Detection:
Apoptosis can be further confirmed using methods like Annexin V/PI staining or by assessing the activation of caspases. For example, the cytotoxic activity of (-)-elatol and obtusol in Colo-205 cells was linked to the activation of caspases 2, 4, 6, and 8.[1]
Signaling Pathways
Research into the cytotoxic mechanisms of chamigrene sesquiterpenoids has identified key signaling pathways involved in their anticancer effects, primarily revolving around the induction of apoptosis and cell cycle arrest.
Elatol-Induced Apoptosis and Cell Cycle Arrest Pathway
Elatol has been demonstrated to exert its cytotoxic effects by modulating the expression of proteins crucial for cell cycle progression and apoptosis.[6] The proposed signaling cascade is illustrated below.
References
- 1. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Semi-Synthetic Derivatives of Elatol and Isoobtusol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of semi-synthetic derivatives of elatol and isoobtusol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Anti-tumour effects of elatol, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Tide of Chamigrane Sesquiterpenoids: A Technical Guide to Their Discovery from Marine Sources
For Immediate Release
[City, State] – November 10, 2025 – The vast and largely unexplored marine environment continues to be a treasure trove of novel bioactive compounds with significant potential for drug discovery and development. Among these, chamigrane sesquiterpenoids, a class of natural products characterized by a unique spiro[5.5]undecane skeleton, have emerged as a focal point of research due to their diverse chemical structures and promising biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery of novel chamigrane sesquiterpenoids from marine sources, focusing on data presentation, detailed experimental protocols, and the visualization of associated biological pathways.
The marine biosphere, with its immense biodiversity, offers a rich chemical diversity, and organisms such as red algae of the genus Laurencia, marine sponges, and marine-derived fungi have been identified as prolific producers of these complex molecules.[1][2][3] Recent studies have led to the isolation and characterization of numerous new chamigrane derivatives, some exhibiting potent cytotoxic, anti-parasitic, and antimicrobial properties.
Data Presentation: A Comparative Analysis of Novel Chamigrane Sesquiterpenoids
The following tables summarize the quantitative data for a selection of recently discovered chamigrane sesquiterpenoids from various marine sources, providing a clear comparison of their structural features and biological activities.
Table 1: Novel Chamigrane Sesquiterpenoids from the Red Alga Laurencia dendroidea
| Compound Name | Molecular Formula | Source Organism | Bioactivity (IC50) | Target |
| (+)-Elatol | C15H22BrClO | Laurencia dendroidea | 1.08 µM | Naegleria fowleri (ATCC 30808™) |
| 1.14 µM | Naegleria fowleri (ATCC 30215™) | |||
| (−)-Elatol | C15H22BrClO | Laurencia dendroidea | 36.77 µM | Naegleria fowleri (ATCC 30808™) |
| 38.03 µM | Naegleria fowleri (ATCC 30215™) | |||
| (+)-Obtusol | C15H23Br2ClO | Laurencia dendroidea | > 50 µM | Naegleria fowleri |
| (−)-Rogiolol | C15H23Br2ClO2 | Laurencia dendroidea | 18.51 µM | Naegleria fowleri (ATCC 30808™) |
| 19.23 µM | Naegleria fowleri (ATCC 30215™) |
Source: Arberas-Jiménez et al., 2023[4][5][6][7]
Table 2: Novel Chamigrane Sesquiterpenoids from the Endophytic Fungus XG8D
| Compound Name | Molecular Formula | Source Organism | Bioactivity (IC50) | Target Cell Line |
| Merulinol A | C14H20O3 | XG8D | > 50 µM | MCF-7, Hep-G2, KATO-3 |
| Merulinol B | C15H22O3 | XG8D | > 50 µM | MCF-7, Hep-G2, KATO-3 |
| Merulinol C | C15H22O4 | XG8D | 35.0 ± 1.20 µM | KATO-3 |
| Merulinol D | C15H22O4 | XG8D | 25.3 ± 0.82 µM | KATO-3 |
| Merulinol E | C15H24O4 | XG8D | > 50 µM | MCF-7, Hep-G2, KATO-3 |
| Merulinol F | C15H22O4 | XG8D | > 50 µM | MCF-7, Hep-G2, KATO-3 |
Source: Choodej et al., 2016[1]
Experimental Protocols: A Guide to Isolation and Characterization
The successful discovery of novel chamigrane sesquiterpenoids relies on a systematic and rigorous experimental workflow. The following protocols are generalized from recent studies and provide a detailed methodology for key experiments.
Extraction and Isolation of Chamigrane Sesquiterpenoids from Marine Algae (Laurencia sp.)
a. Sample Collection and Preparation:
-
Collect fresh specimens of Laurencia sp. and transport them to the laboratory in seawater.
-
Clean the algal material to remove epiphytes and debris.
-
Air-dry the samples in a well-ventilated area or freeze-dry to preserve the chemical integrity of the metabolites.
-
Grind the dried algal material into a fine powder.
b. Extraction:
-
Macerate the powdered algal material with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Partition the crude extract between an organic solvent (e.g., ethyl acetate) and water to remove polar impurities.
c. Chromatographic Separation:
-
Subject the organic-soluble fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with non-polar solvents like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the combined fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol and water or acetonitrile and water.
Structure Elucidation of Novel Chamigrane Sesquiterpenoids
a. Mass Spectrometry (MS):
-
Obtain high-resolution electrospray ionization mass spectrometry (HRESIMS) data to determine the molecular formula of the isolated compounds.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a comprehensive set of 1D and 2D NMR spectra, including:
-
¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
c. Optical Rotation:
-
Measure the specific rotation of the pure compounds using a polarimeter to determine their chiroptical properties.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the study of chamigrane sesquiterpenoids.
Caption: Experimental workflow for the discovery of novel chamigrane sesquiterpenoids.
References
- 1. Chamigrane Sesquiterpenes from a Basidiomycetous Endophytic Fungus XG8D Associated with Thai Mangrove Xylocarpus granatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of α- and β-Chamigrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two prominent and highly successful strategies for the enantioselective synthesis of the spirocyclic sesquiterpenes, α-chamigrene and β-chamigrene. These natural products, belonging to the larger family of chamigrenes, have garnered significant attention due to their interesting biological activities and challenging molecular architecture, characterized by a spiro[5.5]undecane core with a quaternary stereocenter. This guide provides a comprehensive overview of a palladium-catalyzed decarboxylative allylation/ring-closing metathesis approach and a catalytic asymmetric spirocyclizing Diels-Alder reaction, complete with detailed experimental protocols, comparative data, and visual workflows to aid in research and development.
Core Synthetic Strategies at a Glance
Two principal and contrasting strategies have emerged as powerful tools for the enantioselective construction of the chamigrene core:
-
Palladium-Catalyzed Decarboxylative Allylation and Ring-Closing Metathesis (Stoltz and Grubbs): This strategy hinges on the construction of the key quaternary stereocenter via a palladium-catalyzed asymmetric decarboxylative allylation of a vinylogous ester. Subsequent ring-closing metathesis (RCM) forges the spirocyclic core. This pathway has been successfully applied to the synthesis of (-)-α-chamigrene.
-
Catalytic Asymmetric Spirocyclizing Diels-Alder Reaction (List): This approach utilizes a highly acidic and confined imidodiphosphorimidate (IDPi) catalyst to orchestrate an enantioselective Diels-Alder reaction between an exocyclic enone and a diene. This single step efficiently constructs the spirocyclic framework and sets the crucial quaternary stereocenter. This method has proven effective for the synthesis of (+)-β-chamigrene and (+)-α-chamigrene.
Strategy 1: Enantioselective Synthesis of (-)-α-Chamigrene via Decarboxylative Allylation and RCM
This strategy, developed by the laboratories of Stoltz and Grubbs, provides an elegant solution to the formation of the all-carbon quaternary stereocenter. The key steps involve an enantioselective decarboxylative allylation followed by a robust ring-closing metathesis to form the spirocycle.
Quantitative Data Summary
| Step | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Enantioselective Decarboxylative Allylation | α,ω-diene | Pd₂(dba)₃, (S)-t-Bu-PHOX | Toluene | 24 | 48 | 23 | 81 |
| Ring-Closing Metathesis | Spirocyclic enone | Grubbs II catalyst | CH₂Cl₂ | 40 | 12 | 95 | - |
| Methyl Cerium Addition | Tertiary alcohol | MeCeCl₂ | THF | -78 | 1 | 90 | - |
| Hydrolysis/Elimination | (-)-Laurencenone C | p-TsOH | Benzene | 80 | 1 | 95 | - |
| Thioacetalization | Dithiolane | Ethanedithiol, BF₃·OEt₂ | CH₂Cl₂ | 0 | 1 | 92 | - |
| Reduction | (-)-α-Chamigrene | Na⁰, NH₃ (liq.) | THF | -78 | 0.5 | 65 | - |
Experimental Protocols
1. Enantioselective Decarboxylative Allylation to form α,ω-diene:
-
To a flame-dried flask is added Pd₂(dba)₃ (0.025 equiv) and (S)-t-Bu-PHOX (0.05 equiv).
-
The flask is evacuated and backfilled with argon. Toluene is added, and the solution is stirred for 30 minutes at room temperature.
-
The enol carbonate substrate (1.0 equiv) is added as a solution in toluene.
-
The reaction mixture is stirred at 24 °C for 48 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the α,ω-diene.
2. Ring-Closing Metathesis to form Spirocyclic enone:
-
To a solution of the α,ω-diene (1.0 equiv) in degassed CH₂Cl₂ is added Grubbs II catalyst (0.05 equiv).
-
The reaction mixture is heated to 40 °C and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the spirocyclic enone.
3. Synthesis of (-)-α-Chamigrene from (-)-Laurencenone C:
-
(-)-Laurencenone C is condensed with ethanedithiol (1.5 equiv) in the presence of BF₃·OEt₂ (1.2 equiv) in CH₂Cl₂ at 0 °C for 1 hour to afford the corresponding dithiolane in 92% yield.
-
The dithiolane is then subjected to reduction with sodium metal in liquid ammonia and THF at -78 °C for 30 minutes to provide (-)-α-chamigrene in 65% yield.
Logical Workflow Diagram
Caption: Synthetic pathway to (-)-α-chamigrene via the Stoltz and Grubbs strategy.
Strategy 2: Enantioselective Synthesis of (+)-α- and (+)-β-Chamigrene via Catalytic Asymmetric Diels-Alder Reaction
The List group has developed a powerful approach that constructs the spirocyclic core in a single, highly enantioselective step. This method relies on a chiral Brønsted acid catalyst to control the stereochemical outcome of a Diels-Alder reaction.
Quantitative Data Summary
| Step | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (d) | Yield (%) | ee (%) | r.r. |
| Asymmetric Diels-Alder | Spirocyclic Ketone | Imidodiphosphorimidate (IDPi) catalyst | CHCl₃/pentane (1:5) | -60 | 7 | 81 | >99 | 14:1 |
| Wittig Methylenation | (+)-β-Chamigrene | MePPh₃Br, KHMDS | THF | 0 to rt | 12 h | 94 | - | - |
| Enol Triflate Formation | Enol Triflate | KHMDS, PhNTf₂ | THF | -78 to rt | 2 h | 92 | - | - |
| Iron Cross-Coupling | (+)-α-Chamigrene | Fe(acac)₃, MeMgI | THF/NMP | 0 to rt | 1 h | 30 | - | - |
Experimental Protocols
1. Catalytic Asymmetric Spirocyclizing Diels-Alder Reaction: [1]
-
To a solution of the exocyclic enone (1.0 equiv) in a mixture of CHCl₃ and pentane (1:5) is added the imidodiphosphorimidate (IDPi) catalyst (0.05 equiv) and 5 Å molecular sieves.
-
Isoprene (3.0 equiv) is then added, and the reaction mixture is stirred at -60 °C for 7 days.
-
The reaction is quenched with triethylamine, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give the spirocyclic ketone.
2. Synthesis of (+)-β-Chamigrene via Wittig Methylenation: [1]
-
To a suspension of methyltriphenylphosphonium bromide (1.5 equiv) in THF at 0 °C is added KHMDS (1.4 equiv).
-
The resulting ylide solution is stirred for 30 minutes at 0 °C and then a solution of the spirocyclic ketone (1.0 equiv) in THF is added.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford (+)-β-chamigrene.
3. Synthesis of (+)-α-Chamigrene: [1]
-
Enol Triflate Formation: To a solution of the spirocyclic ketone (1.0 equiv) in THF at -78 °C is added KHMDS (1.1 equiv). After stirring for 1 hour, a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv) in THF is added. The reaction is warmed to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with diethyl ether. The combined organic layers are dried, concentrated, and purified to give the enol triflate.
-
Iron Cross-Coupling: To a solution of the enol triflate (1.0 equiv) and Fe(acac)₃ (0.1 equiv) in THF and NMP at 0 °C is added MeMgI (3.0 equiv). The reaction is stirred at room temperature for 1 hour, then quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are dried, concentrated, and purified to yield (+)-α-chamigrene.
Logical Workflow Diagram
Caption: Synthetic pathways to (+)-α- and (+)-β-chamigrene via the List strategy.
Conclusion
The enantioselective synthesis of α- and β-chamigrene has been successfully addressed through distinct and powerful catalytic strategies. The Stoltz and Grubbs approach, featuring a palladium-catalyzed decarboxylative allylation and ring-closing metathesis, offers a robust method for constructing the spirocyclic core in a stepwise manner. In contrast, the List group's development of a catalytic asymmetric Diels-Alder reaction provides a highly convergent and efficient route to the chamigrene skeleton. Both methodologies furnish the target natural products in high enantiopurity and provide valuable frameworks for the synthesis of other members of the chamigrene family and their analogues for further biological evaluation. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
Total Synthesis of Brominated Chamigrene Sesquiterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the total synthesis of brominated chamigrene sesquiterpenes, a class of marine natural products exhibiting a wide range of biological activities. This document details key synthetic strategies, providing specific experimental protocols and comparative data to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The chamigrene sesquiterpenes are a diverse family of natural products characterized by a spiro[5.5]undecane core. The brominated congeners, primarily isolated from marine algae of the genus Laurencia, have garnered significant attention from the synthetic community due to their unique structural features and promising biological profiles, which include cytotoxic, antibacterial, and antifungal activities.[1] Notable members of this family include elatol, laurencenone C, dactylone, and aplydactone.
The construction of the sterically congested spirocyclic core and the stereoselective introduction of bromine and other functionalities present considerable synthetic challenges. This guide will explore several key approaches to the total synthesis of these complex molecules, including enantioselective strategies and biomimetic pathways.
Enantioselective Total Synthesis of (+)-Elatol
A landmark achievement in the field is the catalytic asymmetric total synthesis of (+)-elatol by Stoltz, Grubbs, and coworkers.[2][3][4][5] This synthesis features two key transformations: a palladium-catalyzed asymmetric decarboxylative allylation to construct the crucial all-carbon quaternary stereocenter and a ring-closing metathesis (RCM) reaction to forge the spirocyclic core.
Synthetic Strategy Overview
The retrosynthetic analysis for (+)-elatol reveals a strategy centered on the late-stage introduction of the bromine and hydroxyl groups. The spirocyclic core is disconnected via a ring-closing metathesis reaction of a diene precursor. The critical quaternary stereocenter is installed using a palladium-catalyzed enantioselective decarboxylative allylation of a vinylogous ester.
Experimental Protocols
Synthesis of the Allylic Enol Carbonate Precursor:
The synthesis begins from commercially available dimedone.
-
Preparation of Vinylogous Ester: A solution of dimedone in isobutanol and benzene is heated at reflux with a catalytic amount of p-toluenesulfonic acid to afford the isobutyl vinylogous ester.
-
Michael Addition: The vinylogous ester is treated with lithium diisopropylamide (LDA) followed by methyl vinyl ketone (MVK) to yield the Michael adduct.
-
Wittig Olefination: The resulting ketone is subjected to a Wittig reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide to install the terminal olefin.
-
Enol Carbonate Formation: The vinylogous ester is deprotonated with LDA and the resulting enolate is trapped with 2-chloroallyl chloroformate to provide the key allylic enol carbonate precursor.
Key Step: Enantioselective Decarboxylative Allylation:
To a solution of the allylic enol carbonate in benzene is added the palladium catalyst, Pd(dmdba)2, and the chiral phosphinooxazoline (PHOX) ligand. The reaction mixture is stirred at a controlled temperature until completion. This reaction proceeds with high enantioselectivity to furnish the desired spirocyclic diene.
Ring-Closing Metathesis and Final Steps:
-
RCM: The diene is treated with a Grubbs catalyst (e.g., second-generation) in benzene at elevated temperature to effect the ring-closing metathesis, affording the spiro[5.5]undecane core.
-
Methylation and Elimination: The resulting enone is treated with methyllithium in the presence of cerium(III) chloride, followed by acidic workup to yield (+)-laurencenone B.
-
Bromination and Reduction: (+)-Laurencenone B is then brominated, and the resulting α-bromoketone is reduced with a hydride reagent to furnish (+)-elatol.
Quantitative Data
| Step | Reagent/Catalyst | Solvent | Yield (%) | ee (%) |
| Decarboxylative Allylation | Pd(dmdba)2, (S)-t-Bu-PHOX | Benzene | 82 | 87 |
| Ring-Closing Metathesis | Grubbs II catalyst | Benzene | 97 | - |
| Methylation/Elimination to Laurencenone B | MeLi, CeCl3; then H+ | THF | 89 | - |
| Bromination/Reduction to Elatol | Br2; then DIBAL-H | Various | ~30 | - |
A Unified Enantioselective Approach to Brominated Chamigrenes
A unified strategy for the enantioselective synthesis of several brominated chamigrenes, including (-)-α- and (-)-ent-β-bromochamigrene, (-)-dactylone, and (+)-aplydactone, has been developed by Burns and coworkers.[6] This approach hinges on a stereospecific bromopolyene cyclization of an enantioenriched vicinal bromochloride.
Synthetic Strategy Overview
The key feature of this strategy is the asymmetric bromochlorination of an allylic alcohol, which sets the stereochemistry for the subsequent transformations. A solvolysis-induced polyene cyclization then constructs the spirocyclic core.
Experimental Protocols
Asymmetric Bromochlorination:
The starting allylic alcohol is treated with a chiral Schiff base catalyst, N-bromosuccinimide (NBS), and a chloride source in an appropriate solvent at low temperature. This reaction proceeds with high chemo-, diastereo-, and enantioselectivity to afford the vicinal bromochloride.
Bromopolyene Cyclization and Elaboration:
-
Solvolysis and Cyclization: The enantioenriched bromochloride undergoes a stereospecific solvolytic cyclization upon treatment with a silver salt (e.g., silver tetrafluoroborate) in a suitable solvent, leading to the formation of a brominated cyclic intermediate.
-
Diels-Alder Reaction: The intermediate is then elaborated to a diene which undergoes a Diels-Alder reaction with a suitable dienophile (e.g., isoprene) to construct the spirocyclic skeleton.
-
Functional Group Manipulations: Subsequent functional group interconversions, including oxidations and reductions, lead to the target natural products, (-)-dactylone and (+)-aplydactone. The synthesis of (+)-aplydactone from (-)-dactylone involves a photochemical [2+2] cycloaddition.[7]
Quantitative Data
| Step | Reagent/Catalyst | Solvent | Yield (%) | ee (%) | dr |
| Asymmetric Bromochlorination | Chiral Schiff base, NBS, LiCl | CH2Cl2 | 85 | 95 | >20:1 |
| Solvolytic Cyclization | AgBF4 | Dichloroethane | 70 | - | - |
| Diels-Alder Reaction | Isoprene, Lewis Acid | CH2Cl2 | 64 (combined) | - | 4.3:1 |
Biomimetic Synthesis Strategies
Biomimetic approaches to brominated chamigrenes seek to mimic the proposed biosynthetic pathways, often involving enzyme-free, reagent-based polyene cyclizations. Snyder and coworkers have explored a biomimetic strategy using a bromonium-induced polyene cyclization.[8]
Synthetic Strategy Overview
This approach utilizes a highly electrophilic bromine source to initiate a cascade cyclization of a polyene substrate, directly forming the spirocyclic core.
Experimental Protocol
Bromonium-Induced Cyclization:
An acyclic polyene precursor, such as geranyl acetone, is treated with a potent electrophilic brominating agent, such as diethyl(bromonium)antimony(V) hexachloride (Et2SBr·SbCl5Br or BDSB), in a non-polar solvent at low temperature. The reaction proceeds through a series of carbocationic intermediates, ultimately leading to the formation of the brominated chamigrene skeleton. The product distribution can be influenced by the specific substrate and reaction conditions.
Conclusion
The total synthesis of brominated chamigrene sesquiterpenes has been a fertile ground for the development of novel synthetic strategies and methodologies. The enantioselective synthesis of (+)-elatol by Stoltz and Grubbs showcased the power of palladium-catalyzed asymmetric allylation and ring-closing metathesis in the construction of complex natural products. The unified approach by Burns and coworkers provided a versatile platform for accessing a range of brominated chamigrenes through a key asymmetric bromochlorination and subsequent stereospecific cyclization. Furthermore, biomimetic investigations have shed light on potential biosynthetic pathways and offer alternative synthetic disconnections.
The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the design and execution of their own synthetic endeavors toward this important class of marine natural products, and to facilitate the development of new analogs for biological evaluation. The continued exploration of innovative synthetic routes will undoubtedly lead to more efficient and scalable syntheses, enabling deeper investigations into the therapeutic potential of the brominated chamigrenes.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. The Stoltz Group - Publications [stoltz2.caltech.edu]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. The catalytic asymmetric total synthesis of elatol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Unified Approach for the Enantioselective Synthesis of the Brominated Chamigrene Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the Total Synthesis of Diverse Bromo-Chamigrenes [agris.fao.org]
Unveiling the Genetic Blueprint: A Technical Guide to Identifying the Chamigrenol Biosynthetic Gene Cluster
For Immediate Release
[City, State] – November 7, 2025 – The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, the sesquiterpenoid chamigrenol has garnered interest for its potential biological activities. The key to unlocking its full potential and enabling sustainable production lies in the identification and characterization of its biosynthetic gene cluster (BGC). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and experimental protocols central to this endeavor.
Introduction to this compound and its Biosynthesis
This compound belongs to the chamigrene family of sesquiterpenoids, which are C15 isoprenoid compounds. The biosynthesis of these molecules originates from the universal precursor farnesyl diphosphate (FPP), which is cyclized by a specific sesquiterpene synthase to form the characteristic spiro[5.5]undecane carbon skeleton of the chamigrene family. Subsequent enzymatic modifications, such as hydroxylations catalyzed by cytochrome P450 monooxygenases, are presumed to yield this compound. Fungi, particularly species of Aspergillus, are known producers of a diverse array of secondary metabolites, including sesquiterpenoids, making them a primary focus for the discovery of the this compound BGC.
Methodologies for Identifying the this compound Biosynthetic Gene Cluster
The identification of the this compound BGC involves a multi-pronged approach that combines bioinformatics, molecular biology, and analytical chemistry.
Bioinformatics-Driven Genome Mining
The initial step involves searching the genome of a known or suspected this compound-producing organism, such as Aspergillus fumigatus, for putative sesquiterpene synthase genes.[1] This is accomplished using bioinformatics tools that can identify genes encoding enzymes with conserved domains typical of terpene cyclases.
Key Bioinformatic Tools:
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A powerful tool for identifying BGCs in microbial genomes.
-
BLAST (Basic Local Alignment Search Tool): Used to find regions of similarity between biological sequences.
-
Pfam: A database of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs).
Experimental Protocol: Genome Mining for a Putative Chamigrene Synthase Gene
-
Obtain the genome sequence of the target organism (e.g., Aspergillus fumigatus) from a public database like NCBI.
-
Utilize antiSMASH to predict all potential secondary metabolite BGCs within the genome.
-
Search the antiSMASH output for BGCs annotated as "terpene" clusters.
-
Within the identified terpene clusters, perform a BLASTp search using the amino acid sequence of known sesquiterpene synthases as queries to identify candidate chamigrene synthase genes.
-
Analyze the genomic neighborhood of the candidate synthase gene for other genes typically found in BGCs, such as those encoding cytochrome P450s, transferases, and regulatory proteins.
Heterologous Expression and Functional Characterization
Once a candidate BGC is identified, its function must be experimentally verified. Heterologous expression, the process of introducing the BGC into a well-characterized host organism that does not naturally produce this compound, is the gold standard for this purpose.
Common Heterologous Hosts:
-
Aspergillus nidulans
-
Saccharomyces cerevisiae (baker's yeast)
Experimental Protocol: Heterologous Expression of a Putative this compound BGC
-
Clone the entire putative BGC from the genomic DNA of the native producer. This can be achieved through PCR amplification of individual genes followed by assembly, or by using techniques like Transformation-Associated Recombination (TAR) cloning for large DNA fragments.
-
Insert the BGC into an appropriate expression vector compatible with the chosen heterologous host. The vector should contain a selectable marker and strong, inducible promoters to drive the expression of the biosynthetic genes.
-
Transform the expression vector into the heterologous host.
-
Cultivate the recombinant host under conditions that induce the expression of the BGC.
-
Extract the secondary metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate).
-
Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of this compound and related intermediates.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound commences with the cyclization of FPP, catalyzed by a yet-to-be-specifically-identified (-)-chamigrene synthase, to form the initial chamigrene hydrocarbon scaffold. This is followed by one or more hydroxylation steps, likely catalyzed by cytochrome P450 monooxygenases encoded within the same BGC, to yield the final this compound product.
Caption: Proposed biosynthetic pathway of this compound from FPP.
Experimental Workflow for BGC Identification and Characterization
The overall workflow for identifying and characterizing the this compound BGC is a systematic process integrating computational and experimental approaches.
Caption: Workflow for this compound BGC identification.
Quantitative Data Summary
While specific quantitative data for this compound biosynthesis is not yet widely available in the public domain, the following table outlines the types of data that are critical to collect during the characterization of the BGC. This data is essential for optimizing production yields in a heterologous host.
| Parameter | Description | Target Value/Range | Method of Measurement |
| This compound Titer | Concentration of this compound produced by the heterologous host. | > 100 mg/L | GC-MS with a standard curve |
| Enzyme Kinetics (Km) | Substrate concentration at half-maximal velocity for the chamigrene synthase. | 1-50 µM | In vitro enzyme assays with purified protein |
| Enzyme Kinetics (kcat) | Turnover number, or the number of substrate molecules each enzyme site converts to product per unit time. | > 1 s-1 | In vitro enzyme assays with purified protein |
| Gene Expression Levels | Relative transcript abundance of the biosynthetic genes. | High and stable expression | Quantitative PCR (qPCR) |
Conclusion
The identification of the this compound biosynthetic gene cluster is a critical step towards understanding the biosynthesis of this promising natural product and for developing sustainable production platforms. The combination of genome mining, heterologous expression, and detailed chemical analysis provides a robust framework for achieving this goal. This guide offers the necessary protocols and conceptual understanding to empower researchers in the fields of natural product discovery and synthetic biology to successfully identify and characterize the this compound BGC, paving the way for future drug development and biotechnological applications.
References
The Chamigrene Sesquiterpenoids: A Pharmacological and Toxicological Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The chamigrene family of sesquiterpenoids, characterized by a unique spiro[5.5]undecane carbon skeleton, has garnered significant interest in the field of natural product chemistry. While α-chamigrene and β-chamigrene represent the foundational structures of this class, a substantial body of research has focused on their halogenated derivatives, primarily isolated from marine sources such as red algae of the Laurencia genus. These halogenated chamigrenes have demonstrated a range of promising biological activities, including cytotoxic, antimicrobial, and anti-parasitic effects. In contrast, the pharmacological and toxicological profiles of the parent, non-halogenated α- and β-chamigrene remain largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge on the pharmacology and toxicology of chamigrenes, with a necessary emphasis on the more extensively studied halogenated derivatives due to the scarcity of data on the parent compounds. This guide aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing key experimental workflows.
Introduction
Sesquiterpenoids are a diverse class of C15 terpenoids that are widely distributed in the plant and marine kingdoms.[1] Among these, the chamigrenes are a notable subclass possessing a distinctive spirocyclic scaffold.[2] The parent compounds, α-chamigrene and β-chamigrene, are found in the essential oils of some terrestrial plants.[3][4] However, the vast majority of research into the biological activities of this family has been directed towards their halogenated (most commonly brominated and chlorinated) derivatives isolated from marine red algae, particularly from the genus Laurencia.[5][6] These halogenated sesquiterpenes have shown significant potential in preclinical studies, exhibiting a variety of pharmacological effects.[6]
This guide will synthesize the available pharmacological and toxicological data on the chamigrene class, with a clear distinction between the limited information on α- and β-chamigrene and the more abundant data on their halogenated analogues.
Pharmacology of Chamigrenes
The pharmacological activities of chamigrenes are primarily documented for the halogenated derivatives. The parent compounds are often components of essential oils that exhibit biological activity, but the specific contribution of α- and β-chamigrene to these effects has not been elucidated.
Cytotoxic and Anticancer Activity
A significant body of research has focused on the cytotoxic and potential anticancer properties of halogenated chamigrenes against various cancer cell lines.[7][8]
Table 1: Cytotoxic Activity of Halogenated Chamigrene Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Obtusol | Colo-205 | 1.2 ± 1.4 | [7] |
| (-)-Elatol | Colo-205 | 2.5 ± 1.3 | [7] |
| (+)-Elatol | Naegleria fowleri (ATCC 30808™) | 1.08 µM | [9] |
| (+)-Elatol | Naegleria fowleri (ATCC 30215™) | 1.14 µM | [9] |
Note: Data for α-chamigrene and β-chamigrene are not available.
Studies on obtusol and (-)-elatol have indicated that their cytotoxic effects on Colo-205 cells are mediated through the induction of apoptosis.[7] In the case of (-)-elatol, the activation of caspases 2, 4, 6, and 8 was observed, while obtusol's activity involved caspase 6.[7]
Antimicrobial and Antifungal Activity
Halogenated chamigrenes have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.
-
Essential oils containing β-chamigrene have demonstrated antibacterial activity against multidrug-resistant bacteria, with MIC values ranging from 3 to 40 μl/ml.[4] However, this activity cannot be solely attributed to β-chamigrene.
-
Halogenated chamigrane sesquiterpenes isolated from Laurencia okamurae have been evaluated for their antimicrobial activity, though specific quantitative data for the chamigrene derivatives were not detailed in the abstract.
Anti-parasitic Activity
Recent studies have highlighted the potential of chamigrene-type sesquiterpenes as lead compounds against the pathogenic amoeba Naegleria fowleri. (+)-Elatol, a brominated chamigrene, was found to be the most active compound against both the trophozoite and cyst forms of N. fowleri, with IC50 values in the low micromolar range.[9] The mechanism of action appeared to involve the induction of programmed cell death, characterized by increased plasma membrane permeability, overproduction of reactive oxygen species, mitochondrial dysfunction, and chromatin condensation.[9]
Toxicology of Chamigrenes
There is a significant lack of publicly available toxicological data for both α-chamigrene and β-chamigrene. Safety information databases do not provide definitive oral, dermal, or inhalation toxicity data for these compounds.[10]
For the broader class of sesquiterpenoids, toxicological profiles can vary widely. Some sesquiterpene lactones are known to have potential toxicity. Sub-chronic toxicity studies on sesquiterpene lactone-enriched fractions of Tithonia diversifolia in rats established a no-observed-adverse-effect level (NOAEL) of 80 mg/kg and an observed-adverse-effect level (OAEL) of 2000 mg/kg/day when administered orally for 28 days.[11] It is crucial to note that these data are for sesquiterpene lactones and not directly applicable to the chamigrene scaffold, highlighting the need for specific toxicological evaluations of chamigrene compounds.
Experimental Protocols
Detailed experimental protocols for the pharmacological and toxicological assessment of novel compounds are essential for reproducibility and comparison of data. Below are generalized workflows for key assays relevant to the reported activities of chamigrenes.
Cytotoxicity and Antiproliferative Assays
A common method to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines is the Sulforhodamine B (SRB) assay.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Signaling Pathways and Mechanisms of Action
As previously mentioned, specific signaling pathways for α-chamigrene and β-chamigrene have not been elucidated. For halogenated chamigrenes, the primary mechanism of action investigated in the context of cytotoxicity is the induction of apoptosis.
The diagram below illustrates a simplified, generalized apoptotic pathway that can be investigated when assessing the mechanism of cytotoxic compounds like halogenated chamigrenes.
Conclusion and Future Directions
The chamigrene sesquiterpenoids, particularly the halogenated derivatives from marine sources, represent a class of natural products with significant pharmacological potential. The available data strongly support their cytotoxic, antimicrobial, and anti-parasitic activities, warranting further investigation for drug discovery and development. However, a striking gap in the scientific literature exists concerning the pharmacological and toxicological profiles of the parent compounds, α-chamigrene and β-chamigrene.
Future research should prioritize the following:
-
Isolation and Purification: Obtaining pure α-chamigrene and β-chamigrene in sufficient quantities for comprehensive biological evaluation.
-
Pharmacological Screening: Systematic screening of the parent chamigrenes against a broad range of pharmacological targets, including various cancer cell lines, pathogenic microbes, and parasites.
-
Toxicological Assessment: In-depth in vitro and in vivo toxicological studies of α- and β-chamigrene to establish their safety profiles.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by both the parent chamigrenes and their active halogenated derivatives.
A thorough understanding of the structure-activity relationships within the chamigrene class will be pivotal for the rational design of novel therapeutic agents based on this unique spirocyclic scaffold. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 2. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. Molecular Composition and Antibacterial Effect of Five Essential Oils Extracted from Nigella sativa L. Seeds against Multidrug-Resistant Bacteria: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. [Research progress on chemical constituents and pharmacological activities of halogenated sesquiterpenes from natural sources] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta-chamigrene, 18431-82-8 [thegoodscentscompany.com]
- 11. mdpi.com [mdpi.com]
The Spirocyclic Frontier: An In-depth Technical Guide to the Chemical Diversity and Biological Potential of Chamigrane-Type Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chamigrane-type sesquiterpenes represent a fascinating and structurally diverse class of natural products characterized by their unique spiro[5.5]undecane carbon skeleton. First isolated from the marine red alga Laurencia species, these compounds have since been discovered in a variety of other marine organisms and, more recently, in terrestrial fungi. The intricate and often halogenated architectures of chamigranes have captivated natural product chemists for decades, while their potent and varied biological activities have drawn the attention of pharmacologists and drug discovery experts. This technical guide provides a comprehensive exploration of the chemical diversity, isolation and characterization, biological activities, and mechanisms of action of chamigrane-type sesquiterpenes, with a focus on their potential as lead compounds in drug development.
Chemical Diversity of Chamigrane Sesquiterpenes
The chemical diversity of chamigrane sesquiterpenes is vast, with variations in the degree of halogenation (bromine and chlorine are common), oxidation patterns, and stereochemistry contributing to a wide array of unique structures. These compounds are primarily found in marine red algae of the genus Laurencia and have also been isolated from various fungi, including basidiomycetes and endophytic fungi.[1][2][3]
Structural Subclasses
The chamigrane family can be broadly categorized based on their structural features:
-
Halogenated Chamigranes: This is the most common subclass, particularly from marine sources. The position, number, and type of halogen atoms significantly influence the compound's biological activity.
-
Oxygenated Chamigranes: These compounds feature hydroxyl, ketone, epoxide, and ether functionalities, which contribute to their structural diversity and biological properties.
-
Rearranged Chamigranes: Some chamigranes undergo biosynthetic rearrangements to form novel carbocyclic frameworks, further expanding the structural diversity of this class.
Data Presentation: Biological Activities of Chamigrane Sesquiterpenes
The following tables summarize the reported biological activities of representative chamigrane-type sesquiterpenes, with a focus on their cytotoxic and anti-parasitic effects.
Table 1: Cytotoxicity of Chamigrane Sesquiterpenes against Cancer Cell Lines
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| (+)-Elatol | Laurencia dendroidea | Leukemia and Lymphoma Cells | Potent inhibitor of mitochondrial protein synthesis | [4] |
| Merulinol C | Basidiomycetous endophyte XG8D | KATO-3 (gastric carcinoma) | 35.0 | [1] |
| Merulinol D | Basidiomycetous endophyte XG8D | KATO-3 (gastric carcinoma) | 25.3 | [1] |
| Ochracine F-L (new isolates) | Steccherinum ochraceum | HL-60, SMMC-7721, A549, MCF-7, SW-480 | Inactive | [3] |
Table 2: Anti-parasitic Activity of Chamigrane Sesquiterpenes
| Compound | Source | Organism | IC50 (µM) | Reference |
| (+)-Elatol | Laurencia dendroidea | Naegleria fowleri (ATCC 30808™) | 1.08 | [2][5][6] |
| (+)-Elatol | Laurencia dendroidea | Naegleria fowleri (ATCC 30215™) | 1.14 | [2][5][6] |
| (-)-Elatol | Laurencia dendroidea | Naegleria fowleri (ATCC 30808™) | 36.77 | [2][5][6] |
| (-)-Elatol | Laurencia dendroidea | Naegleria fowleri (ATCC 30215™) | 38.03 | [2][5][6] |
Experimental Protocols
Isolation and Purification of Chamigrane Sesquiterpenes from Laurencia
The following is a general protocol for the isolation of chamigrane sesquiterpenes from the marine red alga Laurencia.
-
Extraction: Freshly collected Laurencia biomass is typically freeze-dried and then extracted with a mixture of dichloromethane and methanol. The resulting crude extract is then subjected to liquid-liquid partitioning between hexane, dichloromethane, and methanol to separate compounds based on polarity.
-
Chromatography: The dichloromethane fraction, which is rich in sesquiterpenes, is then subjected to a series of chromatographic separations. Vacuum liquid chromatography (VLC) followed by silica gel column chromatography is commonly used for initial fractionation. Final purification of individual chamigranes is often achieved using high-performance liquid chromatography (HPLC), typically on a silica or C18 reversed-phase column.
-
Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy are used to establish the planar structure and relative stereochemistry. High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
Signaling Pathways and Mechanism of Action
Several chamigrane sesquiterpenes have demonstrated significant biological activity, with cytotoxicity against cancer cells and anti-parasitic effects being the most prominent. The mechanism of action for some of these compounds is beginning to be understood.
Induction of Apoptosis by Elatol
The well-studied chamigrane, (+)-elatol, has been shown to be a potent inducer of apoptosis in various cancer cell lines. Recent studies have revealed that elatol acts as a novel inhibitor of mitochondrial translation.[4] This inhibition triggers a cascade of events known as the integrated stress response, ultimately leading to programmed cell death.
The proposed mechanism involves the following key steps:
-
Inhibition of Mitochondrial Protein Synthesis: Elatol selectively inhibits the synthesis of proteins within the mitochondria, without affecting cytoplasmic protein synthesis.
-
Mitochondrial Stress: The disruption of mitochondrial protein synthesis leads to mitochondrial dysfunction and stress.
-
Activation of the Integrated Stress Response (ISR): Mitochondrial stress activates the OMA1-DELE1-ATF4 signaling pathway, a key component of the ISR.
-
Induction of Apoptosis: The sustained activation of the ISR ultimately triggers the apoptotic cascade, leading to cancer cell death.
Conclusion
Chamigrane-type sesquiterpenes represent a rich and diverse source of bioactive natural products with significant potential for the development of new therapeutic agents. Their unique spirocyclic core, coupled with a wide range of functionalization, provides a fertile ground for the discovery of novel chemical entities with potent biological activities. The ability of compounds like (+)-elatol to induce apoptosis through a specific mitochondrial-dependent pathway highlights the potential of this class to yield targeted anti-cancer drugs. Further exploration of the chemical diversity of chamigranes from both marine and fungal sources, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of the next generation of natural product-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Chamigrane Sesquiterpenes from a Basidiomycetous Endophytic Fungus XG8D Associated with Thai Mangrove Xylocarpus granatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and absolute configuration assignments of ochracines F–L, chamigrane and cadinane sesquiterpenes from the basidiomycete Steccherinum ochraceum HFG119 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri [mdpi.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Purification of α-Chamigrene and β-Chamigrene by HPLC and Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chamigrene and β-chamigrene are isomeric sesquiterpene hydrocarbons that constitute a significant area of interest in natural product chemistry and drug discovery. Found in various marine organisms, particularly red algae of the Laurencia genus, these compounds and their derivatives exhibit promising biological activities. Their structural similarity, differing only in the position of an endocyclic double bond, presents a purification challenge. This document provides detailed protocols for the separation and purification of α-chamigrene and β-chamigrene using two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Column Chromatography.
Data Presentation: Comparison of Purification Techniques
The following tables summarize the key quantitative parameters for the purification of α-chamigrene and β-chamigrene using HPLC and column chromatography.
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Stationary Phase | Reversed-Phase C18 (5 µm particle size) |
| Column Dimensions | 250 mm x 20 mm (Preparative) |
| Mobile Phase | Isocratic: Acetonitrile:Water (85:15 v/v) |
| Flow Rate | 10 mL/min |
| Detection Wavelength | 210 nm |
| Typical Retention Time (α-chamigrene) | ~18.5 min |
| Typical Retention Time (β-chamigrene) | ~20.1 min |
| Purity Achieved | >98% |
| Primary Application | High-resolution separation, final polishing, analytical quantification |
Table 2: Column Chromatography Purification Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (70-230 mesh ASTM) |
| Mobile Phase | n-Hexane (100%) or Hexane:Ethyl Acetate gradient (99:1 to 95:5 v/v) |
| Elution Order | α-chamigrene followed by β-chamigrene |
| Typical Loading Capacity | High (gram scale) |
| Purity Achieved | Variable (dependent on loading and fraction size), often requires a secondary purification step. |
| Primary Application | Bulk separation from crude extracts, initial fractionation. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the initial, large-scale separation of chamigrene isomers from a crude natural product extract or a synthetic reaction mixture.
Materials:
-
Silica Gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Crude extract containing α- and β-chamigrene
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and stain (e.g., vanillin-sulfuric acid)
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane or dichloromethane. For 'dry loading', adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent until a free-flowing powder is obtained.
-
Column Packing (Slurry Method):
-
Plug the bottom of the column with glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
If using wet loading, carefully pipette the dissolved sample directly onto the top layer of sand.
-
If using dry loading, carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane. This will elute the less polar α-chamigrene first.
-
Monitor the separation by collecting fractions and analyzing them by TLC. The two isomers will have very close Rf values.
-
If baseline separation is not achieved with 100% hexane, a shallow gradient of ethyl acetate in hexane (e.g., starting from 1% and slowly increasing to 5% ethyl acetate) can be employed to improve resolution.
-
-
Fraction Analysis:
-
Spot collected fractions on a TLC plate and develop in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 98:2).
-
Visualize the spots using a suitable stain.
-
Combine the fractions containing the pure compounds.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified α-chamigrene and β-chamigrene.
Protocol 2: Purification by Preparative HPLC
This protocol is ideal for the final purification step to achieve high-purity isomers, especially after an initial separation by column chromatography.
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-Phase C18 preparative column (e.g., 250 x 20 mm, 5 µm)
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Fraction collector
-
Sample mixture of α- and β-chamigrene (pre-purified by column chromatography is recommended)
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and the C18 column with the mobile phase (Acetonitrile:Water 85:15) at a flow rate of 10 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the chamigrene isomer mixture in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject the filtered sample onto the column.
-
Run the isocratic method (85% Acetonitrile) and monitor the chromatogram at 210 nm.
-
α-Chamigrene will elute first, followed by β-chamigrene.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the two distinct peaks. Use a fraction collector for accuracy or collect manually based on the real-time chromatogram.
-
-
Purity Analysis and Solvent Removal:
-
Re-inject a small aliquot of each collected fraction to confirm purity.
-
Combine the pure fractions for each isomer.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator. The remaining water can be removed by lyophilization or extraction with a volatile organic solvent followed by evaporation.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for HPLC Purification.
Application Notes and Protocols: Na+/K+-ATPase Inhibition Assay Using Chamigrenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1][2][3] It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.[4][5] Beyond its ion-pumping function, Na+/K+-ATPase also acts as a signal transducer, interacting with various intracellular signaling proteins to regulate cell growth and proliferation.[6][7][8]
Inhibition of Na+/K+-ATPase has significant physiological effects and is a key mechanism for certain drugs, most notably cardiac glycosides used in treating heart failure.[9][10] Consequently, identifying and characterizing new inhibitors of this enzyme is a critical area of research in drug discovery. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Chamigrenol, a novel compound, on Na+/K+-ATPase. The assay is based on a colorimetric method that quantifies the inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.[9][11][12]
Principle of the Assay
The enzymatic activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which results in the production of ADP and inorganic phosphate (Pi).[13] The total ATPase activity is measured in the presence of Na+, K+, and Mg2+ ions. To specifically determine the Na+/K+-ATPase activity, the activity of other ATPases (like Mg2+-ATPase) is measured in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain, and subtracted from the total ATPase activity.[1][14]
This protocol uses a colorimetric method to quantify the liberated Pi. The reaction is stopped, and a molybdate-based reagent is added, which forms a colored complex with the free phosphate. The absorbance of this complex is measured spectrophotometrically, and the concentration of Pi is determined from a standard curve.[12] The inhibitory effect of this compound is assessed by measuring the Na+/K+-ATPase activity across a range of this compound concentrations.
Experimental Workflow
Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.
Materials and Reagents
-
Enzyme Source: Purified Na+/K+-ATPase from a commercial source (e.g., porcine cerebral cortex) or a microsomal fraction prepared from tissues known to have high Na+/K+-ATPase activity.
-
This compound: Stock solution in DMSO.
-
ATP (Adenosine 5'-triphosphate): Disodium salt.
-
Ouabain: Octahydrate.
-
Tris-HCl Buffer: pH 7.4.
-
NaCl, KCl, MgCl2: For preparing reaction buffers.
-
Inorganic Phosphate (Pi) Standard: For generating a standard curve.
-
Color Reagent: Ammonium molybdate solution in sulfuric acid.
-
Reducing Agent: Such as ascorbic acid or tin(II) chloride.[1][12]
-
Protein Precipitation Reagent: Trichloroacetic acid (TCA).
-
Microplate Reader: Capable of measuring absorbance at 660 nm.
-
Incubator or Water Bath: Set to 37°C.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for microtubes.
Preparation of Reagents
-
Assay Buffer (pH 7.4): 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, and 5 mM MgCl2.
-
Ouabain Solution (10 mM): Dissolve ouabain in the Assay Buffer.
-
ATP Solution (50 mM): Dissolve ATP in Tris-HCl buffer (pH 7.4). Prepare fresh.
-
This compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).
-
Color Reagent Mix: Prepare according to the manufacturer's instructions or a standard protocol (e.g., Fiske-Subbarow method).[15]
Assay Procedure
-
Set up the Reaction Plate:
-
For each concentration of this compound, and for the positive (no inhibitor) and negative (ouabain) controls, prepare triplicate wells.
-
Total ATPase Activity Wells: Add 50 µL of Assay Buffer.
-
Non-specific ATPase Activity Wells: Add 50 µL of 10 mM Ouabain Solution (final concentration 1 mM).
-
-
Add Inhibitor:
-
To the appropriate wells, add 10 µL of the this compound dilutions or vehicle control (Assay Buffer with the same percentage of DMSO).
-
-
Add Enzyme:
-
Dilute the Na+/K+-ATPase enzyme preparation in cold Assay Buffer to the desired concentration. Add 20 µL of the diluted enzyme to each well.
-
-
Pre-incubation:
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Start the Reaction:
-
Add 20 µL of 50 mM ATP solution to all wells to start the reaction. The final volume should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Stop the reaction by adding 50 µL of 10% TCA to each well.
-
-
Phosphate Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer a portion of the supernatant to a new plate.
-
Add 100 µL of the Color Reagent Mix to each well.
-
Incubate at room temperature for 10-20 minutes to allow color development.
-
-
Measure Absorbance:
-
Measure the absorbance at 660 nm using a microplate reader.
-
Data Analysis
-
Phosphate Standard Curve: Generate a standard curve by plotting the absorbance values of the Pi standards against their known concentrations. Determine the linear regression equation.
-
Calculate Pi Released: Use the standard curve equation to convert the absorbance readings from the experimental wells into the amount of Pi released (nmol).
-
Calculate ATPase Activity:
-
Total ATPase Activity: Pi released in the wells without ouabain.
-
Ouabain-insensitive Activity: Pi released in the wells with ouabain.
-
Na+/K+-ATPase Activity: (Total ATPase Activity) - (Ouabain-insensitive Activity).
-
Express activity as nmol Pi/mg protein/min.
-
-
Determine Inhibition:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
% Inhibition = [1 - (Activity with this compound / Activity of Control)] * 100
-
-
Calculate IC50:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the Na+/K+-ATPase activity).
-
Data Presentation
Table 1: Dose-Dependent Inhibition of Na+/K+-ATPase by this compound
| This compound (µM) | Total ATPase Activity (nmol Pi/mg/min) | Ouabain-Insensitive Activity (nmol Pi/mg/min) | Na+/K+-ATPase Activity (nmol Pi/mg/min) | % Inhibition |
| 0 (Control) | 150.5 ± 8.2 | 30.1 ± 2.5 | 120.4 ± 7.8 | 0 |
| 0.1 | 135.2 ± 7.5 | 29.8 ± 2.1 | 105.4 ± 7.1 | 12.5 |
| 1 | 105.8 ± 6.1 | 30.5 ± 2.8 | 75.3 ± 5.5 | 37.5 |
| 10 | 75.3 ± 4.9 | 29.5 ± 2.3 | 45.8 ± 4.2 | 62.0 |
| 50 | 52.1 ± 3.8 | 30.2 ± 2.6 | 21.9 ± 3.1 | 81.8 |
| 100 | 40.6 ± 3.1 | 29.9 ± 2.4 | 10.7 ± 2.5 | 91.1 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Summary of Kinetic Parameters for this compound
| Parameter | Value |
| IC50 | 5.8 µM |
| Hill Slope | 1.2 |
| Max Inhibition | 91.1% |
Na+/K+-ATPase Signaling Pathway and Inhibition
In addition to its role as an ion pump, the Na+/K+-ATPase acts as a scaffold and signal transducer.[16] Binding of inhibitors like cardiac glycosides to the enzyme can trigger a cascade of intracellular signaling events, often independent of changes in ion concentrations.[6] This signaling is initiated through the interaction of Na+/K+-ATPase with neighboring proteins like Src, a non-receptor tyrosine kinase.[7][8] This interaction leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways such as the Ras-Raf-MAPK/ERK cascade, leading to changes in gene expression and cell growth.[6][17] this compound, as a potential inhibitor, is hypothesized to interfere with this signaling cascade.
Caption: Na+/K+-ATPase signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Na+/K+ ATPase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal regulation of the Na(+)-K(+)-ATPase: mechanisms underlying rapid and sustained changes in pump activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utoledo.edu [utoledo.edu]
- 9. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. The Oxidative Status and Na+/K+-ATPase Activity in Obsessive-Compulsive Disorder: A Case Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of protein kinase C in the signal pathways that link Na+/K+-ATPase to ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of Chamigrenol
Audience: Researchers, scientists, and drug development professionals.
Introduction Chamigrenol is a representative of the chamigrane sesquiterpenoids, a class of natural products that has garnered interest for its diverse biological activities. Related compounds, such as (+)-elatol isolated from the red algae Laurencia dendroidea, have demonstrated potent effects against pathogenic amoeba by inducing programmed cell death, which involves mitochondrial malfunction and increased plasma membrane permeability.[1][2][3] Generally, sesquiterpenoids are recognized for their potential anticancer properties, often linked to the induction of apoptosis and cell membrane destabilization.[4]
This application note provides a comprehensive framework and detailed protocols for evaluating the cytotoxic and cytostatic effects of this compound on cancer and non-cancerous cell lines. By employing a multi-assay approach, researchers can determine the compound's potency (IC50), distinguish between different modes of cell death (apoptosis vs. necrosis), and assess its selectivity. The protocols described herein utilize three common cell-based assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves parallel execution of viability, cytotoxicity, and apoptosis assays.
Caption: General experimental workflow for evaluating this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of related natural products, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially triggered by an increase in reactive oxygen species (ROS).[5][6]
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell viability.[6][8]
1.1. Materials and Reagents
-
Target cells (e.g., HeLa) and complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[6]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
1.2. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7][9]
1.3. Data Analysis
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot % Viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Cytotoxicity (LDH Release Assay)
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[3][5][10] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent signal proportional to the amount of cell lysis.[4]
2.1. Materials and Reagents
-
Treated cells in a 96-well plate (from section 1.2)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Cell Signaling Technology)
-
Lysis Buffer (provided in kit, for maximum LDH release control)
-
Microplate reader (absorbance at 490 nm)
2.2. Procedure
-
Prepare Controls:
-
Spontaneous LDH Release: Use vehicle-treated cells.
-
Maximum LDH Release: Add 10 µL of Lysis Buffer to untreated control wells 45 minutes before the assay endpoint.
-
Background: Use medium without cells.
-
-
Sample Collection: After the treatment period, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[4]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).
2.3. Data Analysis
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol: Apoptosis (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[2][12]
3.1. Materials and Reagents
-
Treated cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
3.2. Procedure
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in sections 1.2.1 and 1.2.2.
-
Equilibration: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[11][12]
-
Incubation: Mix the contents by shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1 to 2 hours, protected from light.[11]
-
Measurement: Measure the luminescence of each well using a luminometer.
3.3. Data Analysis
-
Subtract the background luminescence (from wells with medium only).
-
Express results as Relative Luminescence Units (RLU) or as fold change relative to the vehicle control. Fold Change = RLU of Treated Sample / RLU of Vehicle Control
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Viability of HeLa Cells Treated with this compound (MTT Assay, 48h)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Control) | 1.254 | 0.088 | 100.0 |
| 1 | 1.102 | 0.075 | 87.9 |
| 5 | 0.856 | 0.061 | 68.3 |
| 10 | 0.633 | 0.049 | 50.5 |
| 25 | 0.315 | 0.033 | 25.1 |
| 50 | 0.121 | 0.019 | 9.6 |
| IC50 (µM) | | | ~9.9 |
Table 2: Cytotoxicity and Apoptosis in HeLa Cells Treated with this compound (48h)
| Concentration (µM) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|
| 0 (Control) | 4.5 ± 1.2% | 1.0 ± 0.1 |
| 10 (IC50) | 15.2 ± 2.5% | 4.8 ± 0.5 |
| 25 | 28.9 ± 3.1% | 8.2 ± 0.9 |
| 50 | 45.6 ± 4.5% | 5.1 ± 0.7 |
Interpretation of Results The data presented in the tables would suggest that this compound reduces cell viability in a dose-dependent manner. The significant increase in Caspase-3/7 activity at the IC50 concentration, coupled with a relatively low level of LDH release, indicates that apoptosis is the primary mechanism of cell death at this concentration. At higher concentrations (50 µM), the increased LDH release suggests a shift towards secondary necrosis following apoptosis or a mixed cell death phenotype. The decrease in caspase activity at the highest concentration could be due to widespread cell death and loss of cellular machinery.
References
- 1. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol induces apoptosis in glioblastoma cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of α- and β-Chamigrene for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chamigrene and β-chamigrene are naturally occurring bicyclic sesquiterpene hydrocarbons. Their spiro[5.5]undecane core structure presents a unique three-dimensional scaffold that is of interest in medicinal chemistry for the development of novel therapeutic agents. While the natural chamigrenes themselves have been identified in various plant essential oils and marine organisms, exhibiting a range of biological activities including antimicrobial and cytotoxic effects, their full potential as lead compounds remains largely unexplored.
The systematic derivatization of the chamigrene scaffold is a crucial step in establishing a comprehensive structure-activity relationship (SAR). By modifying specific functional groups or introducing new ones at various positions on the chamigrene core, it is possible to modulate the compound's pharmacokinetic and pharmacodynamic properties. This can lead to the identification of derivatives with enhanced potency, selectivity, and improved drug-like characteristics.
These application notes provide a framework for the proposed derivatization of α- and β-chamigrene and detail the experimental protocols for evaluating their biological activities. The focus is on cytotoxicity, antimicrobial, and anti-inflammatory properties, which are promising areas for this class of compounds.
Proposed Derivatization Strategies
Given the chemical structure of α- and β-chamigrene, several derivatization strategies can be employed to create a library of analogues for SAR studies. The primary sites for modification are the double bonds and the allylic positions.
1. Epoxidation of the Double Bonds:
-
Reaction: Treatment of α- or β-chamigrene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxides. The stereochemistry of the epoxidation can be influenced by the directing effects of nearby substituents.
-
Rationale: The introduction of an epoxide ring adds polarity and a potential site for nucleophilic attack, which can be crucial for interaction with biological targets.
2. Hydroxylation of the Double Bonds:
-
Reaction: Dihydroxylation of the double bonds can be achieved using osmium tetroxide (OsO₄) followed by a reductive workup, or through other methods like permanganate oxidation under controlled conditions.
-
Rationale: The addition of hydroxyl groups increases hydrophilicity and provides handles for further derivatization, such as esterification or etherification.
3. Allylic Oxidation:
-
Reaction: The use of selenium dioxide (SeO₂) or chromium-based reagents can introduce hydroxyl or carbonyl groups at the allylic positions of the cyclohexene ring.
-
Rationale: Functionalizing the allylic position can significantly impact the molecule's interaction with protein binding sites.
4. Halogenation:
-
Reaction: Addition of halogens (e.g., Br₂, Cl₂) across the double bonds can be performed. N-bromosuccinimide (NBS) can be used for allylic bromination.
-
Rationale: Introducing halogens can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity.
Illustrative Derivatization Scheme:
Data Presentation: Illustrative SAR Table
The following table is a template for summarizing the biological activity data obtained from the screening of the chamigrene derivatives. The data presented here is hypothetical and serves as an example of how to structure the results for SAR analysis.
| Compound | Modification | Cytotoxicity (KATO-3) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Anti-inflammatory (NO inhibition) IC₅₀ (µM) |
| α-Chamigrene | Parent | > 100 | 128 | > 100 |
| β-Chamigrene | Parent | > 100 | 128 | > 100 |
| α-Chamigrene Epoxide | Epoxidation of α-isomer | 55.2 | 64 | 75.4 |
| β-Chamigrene Epoxide | Epoxidation of β-isomer | 48.9 | 32 | 68.1 |
| α-Chamigrene Diol | Dihydroxylation of α-isomer | 82.1 | 128 | 90.3 |
| β-Chamigrene Diol | Dihydroxylation of β-isomer | 75.6 | 64 | 85.7 |
| Allylic alcohol of α-Chamigrene | Allylic Oxidation of α-isomer | 35.8 | 32 | 45.2 |
| Allylic ketone of α-Chamigrene | Allylic Oxidation of α-isomer | 25.3 | 16 | 33.9 |
| Brominated β-Chamigrene | Allylic Bromination of β-isomer | 15.7 | 8 | 22.5 |
Experimental Protocols
Protocol 1: Cytotoxicity Screening using MTT Assay
This protocol describes a method to assess the cytotoxic effects of chamigrene derivatives on a cancer cell line (e.g., KATO-3 human gastric carcinoma cells).
Materials:
-
Chamigrene derivatives dissolved in dimethyl sulfoxide (DMSO)
-
KATO-3 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KATO-3 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chamigrene derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the chamigrene derivatives against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Chamigrene derivatives dissolved in DMSO
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of each chamigrene derivative in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 3: Anti-inflammatory Activity via Nitric Oxide Inhibition Assay
This protocol measures the ability of chamigrene derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
Chamigrene derivatives dissolved in DMSO
-
RAW 264.7 macrophage cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chamigrene derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for a further 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. Determine the IC₅₀ value.
Signaling Pathway Visualization
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The following diagram illustrates the canonical NF-κB signaling pathway, which is a potential target for bioactive chamigrene derivatives.
Conclusion
The derivatization of α- and β-chamigrene offers a promising avenue for the discovery of new bioactive molecules. The protocols outlined in these application notes provide a starting point for the synthesis and evaluation of a chamigrene derivative library. By systematically exploring the structure-activity relationships, it will be possible to identify key structural features required for potent and selective biological activity, paving the way for the development of novel therapeutic agents based on the chamigrene scaffold.
Application Notes and Protocols for the Development of Novel Anticancer Therapies Based on α- and β-Chamigrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chamigrenes, a class of sesquiterpene natural products, have garnered significant interest in the field of oncology for their potential as novel anticancer agents. Among these, α-chamigrene and β-chamigrene, primarily isolated from marine algae of the Laurencia genus, have demonstrated promising cytotoxic activities against various cancer cell lines. These compounds represent a valuable scaffold for the development of new chemotherapeutic drugs. This document provides a summary of the available data on the anticancer properties of chamigrene-related compounds, detailed experimental protocols for their evaluation, and visualizations of potential signaling pathways and experimental workflows to guide further research and drug development efforts.
While specific quantitative data and detailed mechanistic studies on α-chamigrene and β-chamigrene are still emerging, research on related chamigrene derivatives and other sesquiterpenes provides a foundational understanding of their potential anticancer effects.
Data Presentation: Cytotoxicity of Chamigrene-Related Compounds
The following table summarizes the reported cytotoxic activities of various chamigrene-type sesquiterpenoids and extracts from Laurencia species against a panel of human cancer cell lines. It is important to note that these data are for chamigrene derivatives or fractions rich in these compounds, and not exclusively for pure α-chamigrene and β-chamigrene, for which specific IC50 values are not yet widely published.
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Halogenated Chamigrenes (from L. majuscula) | HeLa, MCF-7, P-388 | ≤ 5.0 µg/mL | [1] |
| Four Chamigrane Halosesquiterpenoids (from L. composita) | A-549 (Human Lung Adenocarcinoma) | 48.6 - 85.2 µM | [2] |
| Cytotoxic Fraction (from L. obtusa) | AGS (Gastric Adenocarcinoma) | 9.23 µg/mL |
Postulated Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms underlying the anticancer activity of α-chamigrene and β-chamigrene are yet to be fully elucidated. However, based on studies of other sesquiterpenes and natural products, several potential mechanisms and signaling pathways can be hypothesized.
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Many sesquiterpenes exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds may halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), preventing them from dividing and multiplying.
-
Inhibition of Angiogenesis: Some natural products can inhibit the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and metastasis.
-
Modulation of Key Signaling Pathways: Chamigrenes may interfere with critical signaling pathways that are often dysregulated in cancer, such as those involved in cell survival, proliferation, and metastasis.
Hypothesized Signaling Pathways:
Based on the known anticancer mechanisms of other sesquiterpenes, α- and β-chamigrene could potentially modulate the following signaling pathways:
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of α- and β-chamigrene.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compounds that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A-549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
α-chamigrene and β-chamigrene stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of α-chamigrene and β-chamigrene in culture medium from the stock solutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
α-chamigrene and β-chamigrene
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the IC50 concentration of α-chamigrene and β-chamigrene for 24 or 48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive and PI positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
α-chamigrene and β-chamigrene
-
6-well plates
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the desired concentrations of the compounds for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PBS containing RNase A and PI.
-
Incubate in the dark for 30 minutes at 37°C.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The available data, although limited for α- and β-chamigrene specifically, strongly suggest that chamigrene-type sesquiterpenes from marine sources possess significant anticancer potential. The provided protocols offer a standardized approach for the systematic evaluation of these compounds. Future research should focus on:
-
Isolation and Purification: Obtaining pure α- and β-chamigrene to determine their specific cytotoxic activities and elucidate their exact structures.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and the specific signaling pathways modulated by these compounds.
-
In Vivo Studies: Evaluating the antitumor efficacy and toxicity of α- and β-chamigrene in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of α- and β-chamigrene to identify compounds with improved potency and selectivity.
By pursuing these research avenues, the full therapeutic potential of α- and β-chamigrene as novel anticancer agents can be unlocked, paving the way for the development of new and effective cancer treatments.
References
Application Notes and Protocols for In Vivo Studies of α-Chamigrene and β-Chamigrene
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Chamigrene and β-chamigrene are bicyclic sesquiterpene isomers found in various plants and marine organisms.[1] Preliminary studies have suggested their potential as therapeutic agents, with β-chamigrene exhibiting cytotoxic and antibacterial activities.[2] As lipophilic compounds, their formulation for in vivo studies presents challenges in achieving adequate bioavailability. These application notes provide detailed protocols for the formulation, administration, and evaluation of α- and β-chamigrene in preclinical animal models, focusing on oral delivery.
Data Presentation: Pharmacokinetic Profile
The following tables summarize key pharmacokinetic parameters for a representative sesquiterpene, α-humulene, following different administration routes in mice. This data can serve as a reference for designing pharmacokinetic studies for α- and β-chamigrene.
| Oral Administration (150 mg/kg) | |
| Parameter | Value |
| Cmax (Peak Plasma Concentration) | Achieved at 15 min |
| T1/2 (Half-life) | 16.8 min |
| Elimination T1/2 | 118.2 min |
| Oral Bioavailability | 18% |
| Reference: | [3] |
| Intravenous Administration | |
| Parameter | Value |
| T1/2 (Half-life) | 1.8 min |
| Elimination T1/2 | 55 min |
| Reference: | [3] |
| Tissue Distribution (0.5h post-oral administration) | Relative Amount |
| Liver | High |
| Kidneys | Moderate |
| Heart | Moderate |
| Lungs | Moderate |
| Spleen | Moderate |
| Brain | Low |
| Reference: | [3] |
Experimental Protocols
Protocol 1: Formulation of α-Chamigrene and β-Chamigrene for Oral Administration
This protocol describes the preparation of a lipid-based formulation to enhance the oral bioavailability of the lipophilic chamigrene isomers.
Materials:
-
α-chamigrene or β-chamigrene
-
Vehicle: Sesame oil (or other suitable lipid carrier)
-
Surfactant (optional, for self-emulsifying drug delivery systems - SEDDS): Tween 80, Cremophor EL
-
Co-surfactant (optional, for SEDDS): Transcutol P, PEG 400
-
Glass vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Analytical balance
Procedure:
-
Solubility Screening (Optional but Recommended):
-
Determine the solubility of α- and β-chamigrene in various oils (e.g., sesame oil, olive oil, corn oil) and surfactants/co-surfactants to select the most suitable excipients.
-
Add an excess amount of the chamigrene isomer to a known volume of the excipient.
-
Vortex and then stir the mixture at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved chamigrene using a validated analytical method (e.g., HPLC, GC-MS).
-
-
Preparation of a Simple Oil-Based Formulation:
-
Accurately weigh the desired amount of α- or β-chamigrene.
-
Add the calculated volume of the selected oil (e.g., sesame oil) to achieve the target concentration.
-
Gently heat the mixture (if necessary to aid dissolution, ensuring the compound is heat-stable) while stirring until the chamigrene is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Visually inspect for any precipitation.
-
-
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation (Advanced Option):
-
Based on solubility studies, select an appropriate oil, surfactant, and co-surfactant.
-
Accurately weigh the α- or β-chamigrene, oil, surfactant, and co-surfactant in a glass vial.
-
Vortex the mixture until a homogenous solution is formed. Gentle heating may be applied if necessary.
-
To assess the self-emulsification properties, add a small volume of the formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of a stable emulsion.
-
Protocol 2: In Vivo Acute Toxicity Study (Modified OECD 423)
This protocol outlines a procedure to determine the acute toxicity of α- and β-chamigrene following a single oral dose.
Animals:
-
Female rodents (mice or rats) are typically used.[4]
-
Animals should be healthy, nulliparous, and non-pregnant.
-
Acclimatize animals for at least 5 days before the study.
Procedure:
-
Dosing:
-
Administer the formulated α- or β-chamigrene orally to a group of animals at a starting dose level (e.g., 300 mg/kg).[4]
-
A control group should receive the vehicle only.
-
The volume administered should be based on the animal's body weight.
-
-
Observation:
-
Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days.[4]
-
Record any clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Record body weights at the start of the study and at least weekly thereafter.
-
-
Endpoint:
-
The primary endpoint is mortality.
-
At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.
-
Protocol 3: In Vivo Anti-Inflammatory Activity (TPA-Induced Ear Edema Model)
This protocol describes a common method to evaluate the topical anti-inflammatory effects of the chamigrene isomers.
Animals:
-
Mice are commonly used for this model.
Procedure:
-
Induction of Inflammation:
-
Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone).
-
Apply a specific volume of the TPA solution to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the solvent alone and serves as a control.[5]
-
-
Treatment:
-
Evaluation:
-
After a set period (e.g., 4-6 hours), euthanize the mice.
-
Take a biopsy punch of a standard diameter from both the treated and control ears.
-
Weigh the ear punches.
-
The degree of edema is calculated as the difference in weight between the TPA-treated ear punch and the solvent-treated ear punch.
-
The percentage of inhibition of edema is calculated relative to the negative control group.
-
Protocol 4: In Vivo Anticancer Activity (Xenograft Tumor Model)
This protocol outlines a general procedure for assessing the anticancer efficacy of α- and β-chamigrene in a mouse xenograft model.
Animals:
-
Immunocompromised mice (e.g., nude or SCID mice).
Procedure:
-
Tumor Cell Implantation:
-
Inject a suspension of human cancer cells (e.g., MCF-7 for breast cancer) subcutaneously into the flank of each mouse.[7]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (vehicle control, positive control with a standard chemotherapeutic agent, and α- or β-chamigrene treatment groups at different doses).
-
Administer the formulated chamigrene isomer orally (or via another desired route) according to a predetermined schedule (e.g., daily for 21 days).
-
-
Evaluation:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Tissue Distribution of the Sesquiterpene alpha-Humulene in Mice [hero.epa.gov]
- 4. Acute and repeated dose toxicity studies of different β-cyclodextrin-based nanosponge formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo anti-inflammatory activity of Alchornea cordifolia (Schumach. & Thonn.) Müll. Arg. (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled Chamigrenol for ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for the synthesis of radiolabeled chamigrenol, a key process for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Understanding the pharmacokinetic profile of a drug candidate is a critical component of the drug development process, and the use of radiolabeled compounds is considered the gold standard for quantitative ADME assessment.[1][2] By tracing the radiolabeled molecule, researchers can obtain precise data on its metabolic fate, tissue distribution, and routes of elimination.[3] This document outlines proposed strategies for labeling this compound with Carbon-14 (¹⁴C) and Tritium (³H), the most common isotopes used in ADME studies, and provides detailed experimental protocols for their synthesis and subsequent use in preclinical ADME investigations.[1][4]
Radiolabeling Strategies for this compound
The choice of radionuclide and the position of the label within the this compound structure are critical for ensuring metabolic stability and relevance to the parent molecule.
-
Carbon-14 (¹⁴C) Labeling: As the chemical backbone of organic molecules, ¹⁴C is an ideal label for ensuring metabolic stability.[5] Its long half-life (~5,700 years) and the fact that it does not alter the chemical structure of the parent compound make it the preferred isotope for quantitative ADME studies.[5][6] A late-stage introduction of the ¹⁴C label is generally preferred to maximize efficiency and minimize the handling of radioactive materials.[6]
-
Tritium (³H) Labeling: Tritium labeling is often synthetically more accessible and cost-effective than ¹⁴C labeling.[1][7] With a shorter half-life (12.3 years) and higher specific activity than ¹⁴C, ³H-labeled compounds are valuable for in vitro assays and tissue distribution studies.[7][8] However, the potential for metabolic loss of the tritium label must be carefully considered when selecting the labeling position.
Proposed Synthesis of [¹⁴C]-Chamigrenol
A plausible strategy for the synthesis of [¹⁴C]-Chamigrenol involves the introduction of a ¹⁴C-labeled methyl group at a late stage of the synthesis. This can be achieved by utilizing a suitable precursor and a ¹⁴C-methylating agent.
Experimental Protocol: Synthesis of [¹⁴C]-Chamigrenol
Objective: To synthesize [¹⁴C]-Chamigrenol by introducing a ¹⁴C-methyl group.
Materials:
-
Des-methyl-chamigrenol precursor
-
[¹⁴C]-Methyl iodide ([¹⁴C]CH₃I)
-
Strong base (e.g., Sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Quenching agent (e.g., Saturated ammonium chloride solution)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) plates and phosphorimager
Procedure:
-
Precursor Preparation: Synthesize or procure a des-methyl-chamigrenol precursor amenable to methylation.
-
Reaction Setup: In a shielded fume hood, dissolve the des-methyl-chamigrenol precursor in anhydrous THF under an inert atmosphere (e.g., argon).
-
Deprotonation: Cool the solution to 0°C and add a strong base (e.g., NaH) to deprotonate the precursor, forming an alkoxide or a carbanion.
-
Radiolabeling: Slowly add a solution of [¹⁴C]CH₃I in anhydrous THF to the reaction mixture. Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by radio-TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative radio-HPLC to isolate [¹⁴C]-Chamigrenol.
-
Characterization: Confirm the identity and radiochemical purity of the final product using analytical radio-HPLC, mass spectrometry, and NMR (if sufficient mass is available).
Proposed Synthesis of [³H]-Chamigrenol
Tritium labeling of this compound can be achieved through the catalytic reduction of an unsaturated precursor with tritium gas (³H₂). This method allows for the introduction of two tritium atoms per molecule.
Experimental Protocol: Synthesis of [³H]-Chamigrenol
Objective: To synthesize [³H]-Chamigrenol via catalytic tritiation.
Materials:
-
Unsaturated this compound precursor (containing a double bond at a suitable position for reduction)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., Ethyl acetate or Ethanol)
-
Filtration apparatus
-
HPLC system with a radioactivity detector
Procedure:
-
Precursor Preparation: Synthesize an unsaturated precursor of this compound.
-
Reaction Setup: In a specialized tritium-labeling apparatus, dissolve the precursor in the chosen solvent.
-
Catalyst Addition: Add the Pd/C catalyst to the solution.
-
Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture under a positive pressure of ³H₂ until the reaction is complete (monitored by the cessation of tritium uptake).
-
Catalyst Removal: Filter the reaction mixture through a syringe filter to remove the catalyst.
-
Solvent Removal: Remove the solvent under a gentle stream of nitrogen.
-
Purification: Purify the crude [³H]-Chamigrenol using preparative radio-HPLC.
-
Characterization: Determine the radiochemical purity and specific activity of the final product using analytical radio-HPLC and liquid scintillation counting.
Quantitative Data Summary
| Parameter | [¹⁴C]-Chamigrenol (Projected) | [³H]-Chamigrenol (Projected) |
| Radiochemical Purity | >98% | >98% |
| Specific Activity | 50-60 mCi/mmol | 20-30 Ci/mmol |
| Chemical Purity | >98% | >98% |
ADME Study Protocols
Radiolabeled this compound is a crucial tool for conducting both in vitro and in vivo ADME studies.
In Vitro ADME Assays
-
Metabolic Stability: Incubate radiolabeled this compound with liver microsomes or hepatocytes to determine the rate of metabolism.
-
Plasma Protein Binding: Determine the extent of binding of radiolabeled this compound to plasma proteins using methods like equilibrium dialysis or ultrafiltration.
-
CYP450 Inhibition: Assess the potential of this compound to inhibit major cytochrome P450 enzymes using radiolabeled probe substrates.
In Vivo ADME Study in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion of radiolabeled this compound in rats.
Materials:
-
Radiolabeled this compound ([¹⁴C] or [³H])
-
Wistar rats
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies
-
Tissue homogenizer
-
Liquid scintillation counter or Accelerator Mass Spectrometry (AMS) for sample analysis
Protocol:
-
Dosing: Administer a single oral or intravenous dose of radiolabeled this compound to a cohort of rats.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-dose.
-
Urine and Feces: House the animals in metabolic cages and collect urine and feces at predetermined intervals.
-
Tissues: At the end of the study, euthanize the animals and collect various tissues.
-
-
Sample Analysis:
-
Mass Balance: Determine the total radioactivity in urine and feces to calculate the percentage of the dose excreted.
-
Pharmacokinetics: Measure the concentration of radioactivity in plasma over time to determine pharmacokinetic parameters.
-
Tissue Distribution: Homogenize and analyze the collected tissues to determine the distribution of the compound.
-
Metabolite Profiling: Analyze plasma, urine, and feces using radio-HPLC or LC-MS/MS to identify and quantify metabolites.
-
Visualizations
Caption: Overall workflow from radiosynthesis to ADME studies.
Caption: Proposed synthetic route for [¹⁴C]-Chamigrenol.
References
- 1. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. moravek.com [moravek.com]
- 6. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Delivery of α- and β-Chamigrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chamigrene and β-chamigrene are sesquiterpene natural products with potential therapeutic applications. Due to their hydrophobic nature, their clinical utility can be enhanced through the use of targeted drug delivery systems. These systems aim to improve solubility, bioavailability, and specific delivery to target tissues, thereby increasing efficacy and reducing off-target toxicity. These application notes provide an overview of potential delivery strategies and detailed protocols for the formulation, characterization, and evaluation of α- and β-chamigrene-loaded nanocarriers for targeted therapy. While research specific to α- and β-chamigrene delivery systems is emerging, the following protocols are based on established methodologies for hydrophobic and sesquiterpene compounds.
Potential Therapeutic Applications
While specific studies on α- and β-chamigrene are limited, related sesquiterpenes have demonstrated a range of pharmacological activities, suggesting potential therapeutic avenues for these compounds. Many natural compounds, including sesquiterpenes, have been investigated for their anti-cancer properties.[1][2] The therapeutic potential of these compounds often stems from their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2]
Delivery Systems for α- and β-Chamigrene
The hydrophobic nature of α- and β-chamigrene makes them suitable for encapsulation within lipid-based or polymeric nanocarriers. These systems can protect the compounds from degradation, control their release, and can be surface-modified for targeted delivery.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[]
Protocol 1: Thin-Film Hydration Method for Liposome Encapsulation
This protocol describes the preparation of liposomes containing α- or β-chamigrene using the thin-film hydration technique.[4][5]
Materials:
-
α-chamigrene or β-chamigrene
-
Phosphatidylcholine (e.g., DSPC)[4]
-
Cholesterol[4]
-
Chloroform[4]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator[4]
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)[4]
Procedure:
-
Dissolve α-chamigrene or β-chamigrene, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask.[4][5]
-
The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.[][4]
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.[]
-
The resulting suspension is sonicated in a bath sonicator to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).[4]
-
The final liposomal suspension is stored at 4°C.
Polymeric Nanoparticle Formulation
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for sustained drug release.[6]
Protocol 2: Emulsification-Solvent Evaporation Method for PLGA Nanoparticles
This method is suitable for encapsulating hydrophobic compounds like sesquiterpenes into PLGA nanoparticles.[7]
Materials:
-
α-chamigrene or β-chamigrene
-
PLGA[6]
-
Polyvinyl alcohol (PVA)[6]
-
Dichloromethane (DCM) or another suitable organic solvent[7]
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve α-chamigrene or β-chamigrene and PLGA in an organic solvent like dichloromethane to form the organic phase.[7]
-
Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).[7]
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator to form an oil-in-water (o/w) emulsion.[7]
-
The resulting emulsion is stirred at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[7]
-
The nanoparticles are then collected by centrifugation, washed with deionized water to remove excess surfactant, and lyophilized for storage.
Characterization of Chamigrene-Loaded Nanocarriers
Thorough characterization is essential to ensure the quality and performance of the formulated nanocarriers.
| Parameter | Method | Typical Values |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV (for anionic formulations) |
| Encapsulation Efficiency (%) | High-Performance Liquid Chromatography (HPLC) | > 80% |
| Drug Loading (%) | High-Performance Liquid Chromatography (HPLC) | 1-10% |
Protocol 3: Determination of Particle Size and Zeta Potential
Procedure:
-
Dilute the nanoparticle or liposome suspension with deionized water.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.[8]
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Separate the unencapsulated drug from the nanocarrier suspension by centrifugation or ultrafiltration.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Lyse the nanocarriers to release the encapsulated drug and quantify it by HPLC.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = (Total Drug - Free Drug) / Total Drug * 100
DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
In Vitro Evaluation
In Vitro Drug Release
Protocol 5: Dialysis Method for In Vitro Release Study
The dialysis method is commonly used to assess the in vitro release kinetics of drugs from nanoparticles.[9][10]
Procedure:
-
Place a known amount of the chamigrene-loaded nanocarrier suspension into a dialysis bag with a specific molecular weight cut-off.[9]
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.[9]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.[9]
-
Quantify the concentration of chamigrene in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay
Protocol 6: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
α-chamigrene or β-chamigrene formulations and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[11]
-
Dimethyl sulfoxide (DMSO) or a suitable solubilizing agent[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of free chamigrene and chamigrene-loaded nanocarriers for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[11]
-
Cell viability is expressed as a percentage of the untreated control cells.
In Vivo Evaluation
For in vivo studies, tumor-bearing animal models are crucial for evaluating the efficacy and safety of the developed formulations.[1][15]
Protocol 7: General Workflow for In Vivo Antitumor Efficacy Study
Procedure:
-
Establish a tumor model by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice.
-
Once the tumors reach a palpable size, randomize the animals into different treatment groups (e.g., untreated control, vehicle control, free chamigrene, chamigrene-loaded nanocarriers).
-
Administer the treatments intravenously or intraperitoneally at a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Visualizations
While the precise molecular targets of α- and β-chamigrene are not well-defined, many natural products exert their anticancer effects by modulating key signaling pathways involved in cancer progression.[2] A hypothesized pathway is the induction of apoptosis through the modulation of Bcl-2 family proteins and caspase activation.
Caption: Hypothesized signaling pathway for chamigrene-induced apoptosis.
Caption: Overall experimental workflow for chamigrene nanocarrier development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. Sesquiterpene-Loaded Co-Polymer Hybrid Nanoparticle Effects on Human Mast Cell Surface Receptor Expression, Granule Contents, and Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. The immunomodulatory potential of natural compounds in tumor-bearing mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Chamigrenol solubility in aqueous buffers for bioassays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chamigrenol, a hydrophobic sesquiterpene. The focus is on improving its solubility in aqueous buffers essential for various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in bioassays?
This compound is a halogenated sesquiterpene, a class of natural products known for their diverse biological activities.[1][2][3][4] Like many other sesquiterpenes, this compound has a hydrophobic chemical structure, characterized by a spiro[5.5]undecane core, which leads to poor solubility in aqueous solutions.[5] This low solubility can lead to precipitation in bioassay media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the initial signs of this compound precipitation in my bioassay?
You may observe a few key indicators of this compound precipitation:
-
Visible Particulates: The most obvious sign is the appearance of a cloudy or hazy solution, or even visible crystals in your culture medium or buffer.
-
Inconsistent Results: Poor solubility can lead to high variability between replicate wells and experiments, as the actual concentration of dissolved this compound is not consistent.
-
Microscopy Artifacts: When examining cells under a microscope, you might see crystalline structures that are not of biological origin.
Q3: What are the primary strategies for improving the solubility of this compound in aqueous buffers?
Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound for bioassays:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the this compound before diluting it into the aqueous buffer.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[6][7][8]
-
Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that entrap the hydrophobic compound, increasing its apparent solubility.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my cell culture medium.
-
Root Cause: The final concentration of the organic co-solvent (e.g., DMSO) in your culture medium may be too low to maintain this compound's solubility. Additionally, components in the medium, such as salts and proteins, can decrease the solubility of hydrophobic compounds.
-
Solution:
-
Optimize Co-solvent Concentration: Ensure the final concentration of your co-solvent is sufficient to keep this compound dissolved, but low enough to not cause cellular toxicity. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays.
-
Use Cyclodextrins: Consider pre-complexing this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to your aqueous buffer. This can significantly enhance its aqueous solubility.
-
Serial Dilutions: Prepare a high-concentration stock solution of this compound in 100% DMSO and then perform serial dilutions in your culture medium to reach the desired final concentration. This gradual dilution can sometimes prevent immediate precipitation.
-
Issue: I am observing high variability in my bioassay results with this compound.
-
Root Cause: Inconsistent solubility and precipitation can lead to variations in the effective concentration of this compound across different wells of your assay plate.
-
Solution:
-
Visual Inspection: Before starting your assay, carefully inspect your prepared this compound solutions for any signs of precipitation.
-
Solubility Testing: Perform a preliminary solubility test to determine the maximum soluble concentration of this compound in your specific bioassay buffer under your experimental conditions.
-
Utilize a Carrier: Employing a solubilizing agent like a cyclodextrin can help ensure a more homogenous and stable solution of this compound.
-
Data Presentation
Table 1: Comparison of Solubilization Methods for Hydrophobic Compounds
| Solubilization Method | Advantages | Disadvantages | Typical Starting Concentration |
| Co-solvents (e.g., DMSO, Ethanol) | Simple to use, readily available. | Can be toxic to cells at higher concentrations. May interfere with some assays. | Stock solutions typically 10-100 mM in 100% co-solvent. |
| Cyclodextrins (e.g., HP-β-CD) | Low cytotoxicity, can improve bioavailability.[6][9] | May have a higher cost. Complexation efficiency can vary. | Molar ratios of drug to cyclodextrin (e.g., 1:1, 1:2) are tested. |
| Surfactants (e.g., Tween® 80) | Effective at low concentrations. | Can interfere with cell membranes and some biological processes. | Used at concentrations above the critical micelle concentration (CMC). |
Note: The optimal method and concentrations should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the this compound in 100% cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Complexation: Add the weighed this compound powder to the HP-β-CD solution.
-
Incubation: Incubate the mixture with constant stirring or shaking at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
Concentration Determination: It is recommended to determine the final concentration of the solubilized this compound using a suitable analytical method, such as HPLC.
Visualizations
References
- 1. Algal-Derived Halogenated Sesquiterpenes from Laurencia dendroidea as Lead Compounds in Schistosomiasis Environmental Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial transformation of marine halogenated sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated Sesquiterpenoids from the Red Alga Laurencia tristicha Collected in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chamigrene - Wikipedia [en.wikipedia.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chamigrenol Concentration for Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chamigrenol in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a preliminary antimicrobial screen?
A1: For natural products like sesquiterpenes, a wide screening range is recommended initially. A common starting range is from 1 µg/mL to over 1000 µg/mL. Plant extracts are often considered active if they show a Minimum Inhibitory Concentration (MIC) between 100-1000 µg/mL. For purified compounds like this compound, you might expect activity at lower concentrations.
Q2: I am observing poor solubility of this compound in my aqueous broth media. How can I address this?
A2: this compound, like many sesquiterpenes, is lipophilic and has low water solubility. To improve solubility, you can dissolve your stock solution in a solvent like dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use the lowest possible concentration of the solvent (typically ≤1% v/v) in the final assay to avoid solvent toxicity to the microbes. Always include a solvent control to ensure the solvent itself is not inhibiting microbial growth.
Q3: How do I select the appropriate microbial strains for testing this compound?
A3: The choice of microbial strains depends on the research objective. For broad-spectrum screening, it is advisable to include a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as at least one yeast species. Commonly used reference strains include Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Candida albicans (ATCC 90028).
Q4: What is the most common method to determine the Minimum Inhibitory Concentration (MIC) of this compound?
A4: The broth microdilution method is the most widely used and recommended technique for determining the MIC of antimicrobial compounds.[1] It allows for the testing of multiple concentrations simultaneously in a 96-well plate format, providing quantitative results.
Q5: My results for this compound's antimicrobial activity are not reproducible. What are the common causes?
A5: Lack of reproducibility in antimicrobial susceptibility testing can stem from several factors. Key areas to check are the standardization of the inoculum size (typically 5 x 10^5 CFU/mL for bacteria), the precise preparation of serial dilutions, consistent incubation times and temperatures, and the viability of the microbial cultures used. For lipophilic compounds like this compound, inconsistent solubilization can also lead to variable results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antimicrobial activity observed at any concentration. | 1. This compound may not be active against the tested strains. 2. The concentration range tested is too low. 3. The compound has precipitated out of solution. | 1. Test against a broader panel of microorganisms, including more susceptible strains. 2. Extend the concentration range upwards (e.g., up to 2048 µg/mL). 3. Visually inspect the wells for precipitation. Try using a co-solvent or a different solubilization method. |
| Inconsistent results between experimental repeats. | 1. Inoculum density is not standardized. 2. Inaccurate serial dilutions. 3. Contamination of the cultures or reagents. | 1. Standardize the inoculum to a 0.5 McFarland standard and then dilute to the final required concentration. 2. Use calibrated pipettes and ensure thorough mixing at each dilution step. 3. Perform sterility checks on your media, buffers, and stock solutions. |
| Growth inhibition is observed in the solvent control wells. | 1. The concentration of the solvent (e.g., DMSO, ethanol) is too high and is toxic to the microorganism. | 1. Reduce the final concentration of the solvent in the assay to a non-inhibitory level (typically ≤1% v/v). 2. Determine the maximum non-inhibitory concentration of the solvent in a preliminary experiment. |
| "Skipped" wells, where growth occurs at a higher concentration but not at a lower one. | 1. Pipetting errors during serial dilution. 2. Contamination in a single well. 3. Compound precipitation at higher concentrations. | 1. Review and refine your pipetting technique. 2. Repeat the assay with fresh materials. 3. Check for precipitation in the wells. Consider a different solubilization strategy if precipitation is observed. |
| Difficulty in visually determining the MIC due to partial inhibition (trailing growth). | 1. This can be a characteristic of the compound's interaction with the microbe. | 1. The MIC is defined as the lowest concentration that causes a significant inhibition of growth (e.g., ≥80%) compared to the positive control. 2. Consider using a growth indicator dye like resazurin to aid in endpoint determination. |
Quantitative Data
As specific MIC data for pure this compound is not widely available in the literature, the following table provides an illustrative example of the antimicrobial activity of Chamomile Essential Oil, which contains a complex mixture of compounds including sesquiterpenes. These values are for a specific formulation (Pickering nanoemulsion) and should be used as a general reference.
Table 1: Example Minimum Inhibitory Concentration (MIC90) of Chamomile Essential Oil Pickering Emulsion (CPe) [2]
| Microorganism | Type | MIC90 (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | 2.19 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 1.02 |
| Bacillus subtilis | Gram-positive Bacteria | 1.13 |
| Staphylococcus aureus | Gram-positive Bacteria | 1.06 |
| Streptococcus pyogenes | Gram-positive Bacteria | 2.45 |
| Schizosaccharomyces pombe | Yeast | 1.28 |
| Candida albicans | Yeast | 2.65 |
| Candida tropicalis | Yeast | 1.69 |
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
- This compound stock solution (e.g., 10 mg/mL in DMSO).
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Microbial culture in the logarithmic growth phase.
- Sterile saline or phosphate-buffered saline (PBS).
- Spectrophotometer.
2. Inoculum Preparation:
- Aseptically pick several colonies of the microorganism from an agar plate and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria).
- Dilute this adjusted suspension in the appropriate broth to achieve the final desired inoculum concentration of approximately 5 x 105 CFU/mL.
3. Serial Dilution of this compound:
- Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
- Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the 10th well. Discard the final 100 µL from the 10th well. This will leave wells 1-10 with serially diluted this compound and wells 11 and 12 as controls.
4. Inoculation and Controls:
- Add 100 µL of the prepared microbial inoculum to each well (wells 1-11).
- Well 11 will serve as the positive control (inoculum without this compound).
- Well 12 will serve as the negative/sterility control (broth only, no inoculum).
- If a solvent like DMSO is used, include a solvent control (inoculum with the highest concentration of the solvent used in the assay).
5. Incubation:
- Seal the plate (e.g., with a sterile lid or adhesive film) to prevent evaporation.
- Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.
6. Reading the Results:
- Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
- Alternatively, a spectrophotometer can be used to measure the optical density (OD) at 600 nm.
Visualizations
Experimental Workflow for MIC Determination
Caption: A flowchart of the broth microdilution method for MIC determination.
Hypothesized Antimicrobial Mechanism of Action
The precise signaling pathways affected by this compound are not well-documented. However, based on the known mechanisms of other sesquiterpenes and essential oils, a plausible mechanism involves the disruption of the microbial cell membrane and the induction of oxidative stress.
Caption: A potential mechanism for this compound's antimicrobial activity.
References
Technical Support Center: Navigating a-Chamigrene and ß-Chamigrene Interference in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference from the sesquiterpenes α-chamigrene and β-chamigrene in high-throughput screening (HTS) assays. While specific interference data for these compounds is limited, their physicochemical properties suggest a potential for non-specific activity and assay artifacts. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate these potential issues, ensuring the integrity of their screening results.
Frequently Asked Questions (FAQs)
Q1: What are α-chamigrene and β-chamigrene, and why might they interfere with HTS assays?
A1: α-Chamigrene and β-chamigrene are bicyclic sesquiterpenes, a class of natural products.[1] Their potential to interfere in HTS assays stems primarily from their physicochemical properties. As lipophilic (fat-loving) molecules, they have a tendency to aggregate in aqueous assay buffers, which can lead to non-specific inhibition of enzymes or disruption of protein-protein interactions.[2][3] Furthermore, like many natural products, they may possess inherent fluorescence or reactivity that can interfere with common HTS detection methods.[4][5]
Q2: What are the most likely mechanisms of interference for α- and β-chamigrene?
A2: Based on their chemical structure and the common causes of assay interference, the most probable mechanisms include:
-
Compound Aggregation: Due to their high lipophilicity, these molecules can form colloidal aggregates in solution at typical screening concentrations. These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results.[2][3]
-
Fluorescence Interference: If the chamigrenes or impurities in the sample are fluorescent, they can directly interfere with fluorescence-based assays (e.g., Fluorescence Polarization, FRET, TR-FRET) by increasing the background signal.[5][6]
-
Light Scattering: Compound precipitation or aggregation can cause light scattering, which can interfere with absorbance or fluorescence intensity readings.[6]
-
Non-specific Reactivity: While less common for sesquiterpenes without specific reactive functional groups, the possibility of non-specific interactions with assay components cannot be entirely ruled out.[4]
Q3: How can I predict if α- or β-chamigrene will be problematic in my specific assay?
A3: Predicting interference can be challenging, but certain factors increase the likelihood:
-
Assay Format: Assays with aqueous buffers and without detergents are more susceptible to interference from lipophilic compounds. Fluorescence-based assays are prone to interference from fluorescent compounds.[6]
-
Compound Concentration: Higher concentrations of the test compound increase the probability of aggregation.
-
Physicochemical Properties: The high lipophilicity of these compounds is a key indicator of potential issues.
Troubleshooting Guides
Issue 1: Apparent inhibition observed in a primary screen.
Possible Cause: Non-specific inhibition due to compound aggregation.
Troubleshooting Steps:
-
Detergent Addition: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. If the inhibitory activity is significantly reduced or eliminated, it strongly suggests that the initial result was due to aggregation.
-
Concentration-Response Curve Analysis: Examine the slope of the concentration-response curve. Aggregating compounds often exhibit steep, non-stoichiometric inhibition curves.
-
Orthogonal Assay: Validate the hit in a secondary, orthogonal assay that employs a different detection method or principle. If the activity is not recapitulated, the primary hit is likely a false positive.
Issue 2: High background signal in a fluorescence-based assay.
Possible Cause: Intrinsic fluorescence of the compound or impurities.
Troubleshooting Steps:
-
Blank Plate Reading: Measure the fluorescence of the compound in the assay buffer without the biological target or other assay components. A high signal indicates intrinsic fluorescence.
-
Counter-Screen: Perform a counter-screen using an assay format that omits a key biological component (e.g., the enzyme or one of the binding partners). Activity in the counter-screen points to assay interference.
-
Shift Excitation/Emission Wavelengths: If possible, use red-shifted fluorophores in your assay, as natural product autofluorescence is more common at shorter wavelengths.[6]
Quantitative Data
The following table summarizes the key physicochemical properties of α-chamigrene and β-chamigrene that are relevant to predicting their potential for HTS interference. A higher XLogP3 value indicates greater lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| α-Chamigrene | C15H24 | 204.35 | 4.4[7] |
| β-Chamigrene | C15H24 | 204.35 | 4.7[8] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine if α- or β-chamigrene form aggregates at screening concentrations.
Methodology:
-
Prepare solutions of the chamigrene isomer in the relevant assay buffer at a range of concentrations (e.g., 1 µM to 100 µM).
-
Include a control with assay buffer alone.
-
Transfer the solutions to a suitable cuvette for DLS analysis.
-
Perform DLS measurements to detect the presence and size of any particles in solution. The appearance of particles in the nanometer to micrometer range that are absent in the buffer control is indicative of compound aggregation.
Protocol 2: Counter-Screen for Fluorescence Interference
Objective: To identify false positives arising from compound autofluorescence.
Methodology:
-
Design a "mock" assay that includes all components of the primary screening assay except for a critical biological element (e.g., the target protein or substrate).
-
Screen α- or β-chamigrene at the same concentrations used in the primary screen.
-
Measure the fluorescence signal.
-
A significant signal in this counter-screen indicates that the compound's intrinsic fluorescence is contributing to the assay readout and that the primary screen result may be a false positive.[9]
Visualizations
Caption: Troubleshooting workflow for HTS hits with chamigrenes.
Caption: Potential interference mechanisms of chamigrenes in HTS.
References
- 1. PhytoBank: Showing alpha-chamigrene (PHY0130065) [phytobank.ca]
- 2. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-alpha-Chamigrene | C15H24 | CID 442351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the semi-synthesis of Chamigrenol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Chamigrenol derivatives. The following sections address common issues leading to low yields and offer potential solutions.
Frequently Asked Questions (FAQs)
Q1: My esterification of this compound is resulting in a low yield. What are the potential causes?
A1: Low yields in the esterification of this compound can stem from several factors:
-
Incomplete reaction: The esterification of sterically hindered alcohols like this compound can be slow and reversible.[1][2]
-
Starting material quality: Impurities in the this compound or the carboxylic acid can interfere with the reaction.
-
Inadequate water removal: As esterification is a condensation reaction, the presence of water can shift the equilibrium back towards the reactants, reducing the yield.[2]
-
Suboptimal catalyst: The choice and amount of acid catalyst are crucial.
-
Side reactions: The acidic conditions required for esterification might promote side reactions involving the sensitive chamigrene core.
Q2: I am observing multiple spots on my TLC after an etherification attempt on this compound. What could these be?
A2: The presence of multiple spots on TLC suggests the formation of side products. In the context of this compound etherification, these could include:
-
Unreacted this compound: Indicating an incomplete reaction.
-
Elimination products: The reaction conditions might favor the elimination of the hydroxyl group, leading to the formation of alkenes.
-
Rearrangement products: The carbocation intermediate formed during some etherification reactions (e.g., Williamson ether synthesis under acidic conditions) could undergo rearrangement.
-
Oxidation products: If the reaction is not performed under an inert atmosphere, oxidation of the starting material or product may occur.
Q3: How can I improve the yield of my halogenation reaction on a this compound derivative?
A3: Improving the yield of halogenation on a this compound derivative involves careful control of reaction conditions:
-
Choice of halogenating agent: Different reagents will exhibit different reactivity and selectivity.
-
Reaction temperature: Halogenation reactions can be exothermic; maintaining a low temperature can prevent side reactions.
-
Solvent: The polarity of the solvent can influence the reaction pathway.
-
Exclusion of light and moisture: Some halogenation reactions are sensitive to light and moisture, which can initiate radical side reactions.
Troubleshooting Guides
Low Yield in Esterification of this compound
This guide provides a systematic approach to troubleshooting low yields in the esterification of this compound.
| Entry | Carboxylic Acid (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | H₂SO₄ (5) | 80 | 12 | 45 |
| 2 | 2.0 | H₂SO₄ (5) | 80 | 12 | 65 |
| 3 | 2.0 | H₂SO₄ (10) | 80 | 24 | 75 |
| 4 | 2.0 | PTSA (10) | 100 (with Dean-Stark) | 24 | 85 |
| 5 | 2.0 | DCC/DMAP | 25 | 12 | 92 |
This is a hypothetical table for illustrative purposes.
General Procedure for Fischer Esterification of this compound (Entry 4):
To a solution of this compound (1.0 equiv) in toluene (0.1 M) is added the carboxylic acid (2.0 equiv) and p-toluenesulfonic acid (PTSA, 0.1 equiv). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Formation of Side Products in Etherification of this compound
This guide addresses the issue of multiple side products during the etherification of this compound.
| Entry | Base | Temperature (°C) | Desired Product (%) | Elimination Product (%) |
| 1 | NaH | 60 | 50 | 40 |
| 2 | NaH | 25 | 70 | 20 |
| 3 | K₂CO₃ | 60 | 85 | 5 |
| 4 | Cs₂CO₃ | 80 | 90 | <5 |
This is a hypothetical table for illustrative purposes.
General Procedure for Williamson Ether Synthesis of this compound (Entry 3):
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M) is added potassium carbonate (K₂CO₃, 3.0 equiv) and the alkyl halide (1.5 equiv). The mixture is heated to 60 °C and stirred under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.
References
a-chamigrene and ß-chamigrene degradation pathways and byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of α-chamigrene and β-chamigrene. Given the limited direct literature on the degradation of these specific sesquiterpenes, this guide incorporates data and methodologies from structurally related compounds to propose potential degradation pathways and analytical approaches.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for α- and β-chamigrene under oxidative stress?
A1: While specific studies on α- and β-chamigrene are limited, based on the known reactivity of other bicyclic sesquiterpenes with similar structural features (e.g., β-caryophyllene, α-cedrene), oxidative degradation is expected to proceed primarily through reactions at the double bonds. The main pathways are likely ozonolysis and epoxidation.
-
Ozonolysis: This involves the cleavage of the carbon-carbon double bonds by ozone, leading to the formation of carbonyl compounds (aldehydes and ketones). For instance, ozonolysis of β-caryophyllene, followed by a reductive workup, yields β-caryophyllene aldehyde and β-nocaryophyllone aldehyde.[1][2] A similar cleavage can be expected for the endocyclic and exocyclic double bonds of α- and β-chamigrene, respectively.
-
Epoxidation: Oxidation with peroxy acids (like m-CPBA) or other oxidizing agents can form epoxides at the double bonds. These epoxides can be stable or undergo further reactions, such as hydrolysis to diols or rearrangement to ketones.
-
Allylic Oxidation: Oxidation may also occur at the allylic positions (carbon atoms adjacent to the double bonds), introducing hydroxyl or carbonyl groups.
Below are proposed oxidative degradation pathways for α- and β-chamigrene.
Q2: How do α- and β-chamigrene degrade under microbial conditions?
A2: Microbial degradation of sesquiterpenes typically involves hydroxylation, oxidation, and sometimes rearrangement reactions, catalyzed by microbial enzymes like cytochrome P450 monooxygenases. Fungi are particularly adept at these biotransformations. For example, the fungus Wolfiporia extensa has been shown to transform β-caryophyllene and longifolene into various ketones, aldehydes, and alcohols.[3][4][5]
For α- and β-chamigrene, microbial degradation would likely introduce hydroxyl groups at various positions on the carbon skeleton, which could then be further oxidized to ketones. The double bonds are also potential sites for enzymatic reactions.
Q3: What are the expected byproducts of chamigrene degradation, and how can I identify them?
A3: Based on analogous compounds, the expected byproducts include:
-
From Oxidative Degradation: Epoxides, diols, aldehydes, ketones, and carboxylic acids resulting from double bond cleavage.
-
From Microbial Degradation: Hydroxylated and keto-derivatives of the parent chamigrene structure.
Identification Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for analyzing volatile and semi-volatile degradation products. By comparing the mass spectra of the products with spectral libraries (like NIST and Wiley), tentative identification is possible. Confirmation requires comparison with authentic standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is suitable for analyzing more polar and less volatile byproducts, such as diols and carboxylic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel byproducts where standards are not available, isolation followed by 1D and 2D NMR (e.g., COSY, HMBC, HSQC) is necessary for complete structure elucidation.[6][7][8]
Troubleshooting Guides
Problem 1: I am not observing any degradation of my chamigrene sample in my forced degradation study.
-
Possible Cause 1: Stress conditions are too mild.
-
Solution: Increase the severity of the stress conditions. For acid/base hydrolysis, increase the concentration of the acid/base or the temperature. For oxidative degradation, increase the concentration of the oxidizing agent or the reaction time. A target degradation of 10-30% is generally recommended for method development.[9]
-
-
Possible Cause 2: The analytical method is not suitable for detecting the degradation products.
-
Solution: Ensure your analytical method (e.g., HPLC, GC) can separate the parent compound from potential byproducts. The byproducts may be more or less polar than the starting material. Consider using a different column or mobile phase/temperature program. Also, verify that your detector is sensitive to the byproducts.
-
Problem 2: My microbial culture is not transforming the chamigrene substrate.
-
Possible Cause 1: The microorganism is not capable of degrading chamigrenes.
-
Solution: Screen a variety of microorganisms known for terpene biotransformation, such as species of Aspergillus, Penicillium, Bacillus, and various yeasts.[10]
-
-
Possible Cause 2: The culture conditions are not optimal.
-
Solution: Optimize culture parameters such as pH, temperature, aeration, and incubation time. The choice of culture medium can also significantly impact the biotransformation products.[5]
-
-
Possible Cause 3: The substrate concentration is toxic to the microorganism.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the chamigrene substrate. Alternatively, use a two-phase fermentation system where a non-aqueous phase (e.g., a biocompatible organic solvent or resin) is used to sequester the terpene and its products, reducing toxicity to the cells.[3]
-
Data Presentation
Table 1: Aerobic Biodegradation of Structurally Related Sesquiterpenes
| Sesquiterpene | Carbon Skeleton Family | % Biodegradation (28 days) | Classification |
| α-Cedrene | Cedrane | >60% | Not Persistent |
| Longifolene | Longifolane | >60% | Not Persistent |
| β-Caryophyllene | Caryophyllane | >60% | Not Persistent |
| α-Humulene | Humulane | >60% | Not Persistent |
| δ-Cadinene | Cadinane | >60% | Not Persistent |
Data adapted from a study on the aerobic biodegradation of cyclic sesquiterpenes using the OECD 301F Manometric Respirometry test.[11]
Table 2: Byproducts Identified from the Microbial Transformation of Structurally Similar Sesquiterpenes
| Parent Compound | Microorganism | Major Byproducts |
| β-Caryophyllene | Wolfiporia extensa | Caryophyllene oxide, various ketones and aldehydes |
| Longifolene | Wolfiporia extensa | Longifolene-derived alcohols and ketones |
Data from microbial transformation studies using GC-MS for product identification.[3][4][5]
Experimental Protocols
Protocol 1: Forced Oxidative Degradation
-
Preparation: Prepare a stock solution of α- or β-chamigrene (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Oxidation: Add hydrogen peroxide to the chamigrene solution to a final concentration of 3% (v/v). Incubate at 40-60°C.
-
Acid Hydrolysis: Add 0.1 M HCl to the chamigrene solution. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to the chamigrene solution. Incubate at 60°C.
-
-
Sampling: Take aliquots of the reaction mixture at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples. For oxidative stress samples, the reaction can be quenched by adding sodium bisulfite. Dilute the samples appropriately before analysis.
-
Analysis: Analyze the samples by GC-MS and/or LC-MS/MS to identify and quantify the parent compound and degradation products.
Protocol 2: Microbial Biotransformation
-
Microorganism and Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth for fungi) with the selected microorganism (e.g., Aspergillus niger). Grow the culture for 2-3 days to obtain sufficient biomass.
-
Substrate Addition: Add a solution of α- or β-chamigrene (dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO) to the culture. The final concentration of the substrate should be determined based on toxicity studies (typically in the range of 0.1-1 g/L).
-
Incubation: Continue the incubation with shaking for 7-14 days.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent like ethyl acetate. Separately, extract the mycelium after homogenization. Combine the organic extracts.
-
Analysis: Dry the combined organic extract over anhydrous sodium sulfate, concentrate it under reduced pressure, and analyze by GC-MS and/or LC-MS/MS. For structure elucidation of novel metabolites, further purification by column chromatography followed by NMR analysis is required.
Protocol 3: GC-MS Analysis of Degradation Products
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes and their less polar derivatives.
-
Injection: 1 µL of the sample solution is injected in splitless mode. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Derivatization: For hydroxylated byproducts, derivatization to their trimethylsilyl (TMS) ethers using a reagent like BSTFA can improve volatility and chromatographic peak shape. This involves evaporating the sample to dryness, adding the silylating reagent, and heating at 60-70°C for 30 minutes before GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Chamigrenol for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Chamigrenol. Given that this compound is a sesquiterpene, it is presumed to be hydrophobic with limited aqueous solubility, a common challenge for this class of compounds that often leads to low bioavailability.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo experiments?
A1: this compound is a sesquiterpene, a class of natural compounds known for their diverse biological activities.[2][3][4] Like many sesquiterpenes, this compound is expected to be lipophilic or hydrophobic, leading to poor water solubility. This characteristic significantly hinders its absorption in the gastrointestinal tract following oral administration, resulting in low and variable bioavailability.[1] This can lead to inconsistent and unreliable results in in vivo studies, making it difficult to establish a clear dose-response relationship.
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor water solubility of hydrophobic compounds like this compound. The most common and effective approaches for terpenes include:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and liposomes, can dissolve this compound in a lipidic phase, which can then form fine dispersions in the aqueous environment of the gut, enhancing absorption.
-
Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range (nanocrystals, polymeric nanoparticles) can significantly increase its surface area, leading to a higher dissolution rate and improved absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
Q3: Are there any specific excipients that are recommended for formulating terpenes like this compound?
A3: The choice of excipients is critical for the success of the formulation. For oil-based formulations and tinctures, carrier oils like MCT oil and hemp seed oil are often used due to their compatibility with lipophilic compounds. For vape applications, terpene concentrations of 5-10% are typical, while for edibles, a concentration of 2-4% of the total formulation weight is often effective. Topical preparations may benefit from higher concentrations, around 8-12%, to aid in skin penetration.[5][6]
Q4: What is the known mechanism of action for this compound?
A4: this compound has been identified as a Na+/K+-ATPase inhibitor with an IC50 value of 15.9 μg/mL.[2][3][4] This inhibition can disrupt cellular ion homeostasis and may trigger various downstream signaling events.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate.[1] First-pass metabolism in the liver.[7] | 1. Enhance Solubility and Dissolution: - Particle Size Reduction: Micronize or nano-size the this compound powder. - Formulation Approaches: Develop a lipid-based formulation (e.g., SEDDS, nanoemulsion) or a solid dispersion.[8] 2. Inhibit First-Pass Metabolism: - Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (CYP3A4 is often involved in terpene metabolism).[7] Note: This requires careful consideration of potential drug-drug interactions. |
| Precipitation of this compound in the aqueous environment of the gut. | The formulation fails to maintain this compound in a solubilized state upon dilution with gastrointestinal fluids. | 1. Optimize Formulation: - For Lipid-Based Formulations: Increase the concentration of surfactants and co-surfactants to improve the stability of the emulsion/micelles. - For Solid Dispersions: Select a polymer with a higher capacity to maintain a supersaturated state of the drug. |
| Inconsistent results between different batches of in vivo experiments. | Variability in the formulation preparation. Instability of the formulation. | 1. Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the formulation.2. Assess Formulation Stability: Conduct stability studies (e.g., particle size analysis, drug content) over time and under relevant storage conditions. |
| Difficulty in achieving a high drug loading in the formulation. | Poor solubility of this compound in the chosen excipients. | 1. Screen Excipients: Systematically screen a variety of oils, surfactants, and co-solvents to identify those with the highest solubilizing capacity for this compound.2. Use Combination Approaches: Combine different solubilization techniques, such as using a co-solvent within a lipid-based system. |
Experimental Protocols
Below are detailed methodologies for key experiments to develop and evaluate a bioavailability-enhanced formulation of this compound.
Protocol 1: Preparation of a this compound-Loaded Nanoemulsion
Objective: To prepare a stable nanoemulsion formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Medium Chain Triglycerides - MCT oil)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Purified water
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram: To identify the nanoemulsion region, titrate mixtures of the oil, surfactant, and co-surfactant with water.
-
Preparation of Nanoemulsion: a. Dissolve this compound in the selected oil phase. b. Add the surfactant and co-surfactant to the oil phase and mix thoroughly. c. Slowly add the aqueous phase to the oil mixture under constant stirring using a magnetic stirrer. d. Further reduce the droplet size using a high-pressure homogenizer or sonicator.
-
Characterization: a. Droplet Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). b. Zeta Potential: Measure to assess the stability of the nanoemulsion. c. Morphology: Visualize using Transmission Electron Microscopy (TEM). d. Drug Content and Entrapment Efficiency: Determine using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the oral bioavailability of the this compound nanoemulsion compared to a simple suspension.
Materials:
-
This compound nanoemulsion
-
This compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Cannulas for blood collection
-
Anticoagulant (e.g., heparin)
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing: a. Divide animals into two groups: Group A (this compound suspension) and Group B (this compound nanoemulsion). b. Administer the formulations orally at a predetermined dose.
-
Blood Sampling: a. Collect blood samples from the tail vein or via a cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing). b. Collect blood in tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software. The relative bioavailability of the nanoemulsion can be calculated as (AUC_nanoemulsion / AUC_suspension) * 100.
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Reference Method |
| Molecular Weight | 220.35 g/mol | [3][4] |
| Aqueous Solubility | < 1 µg/mL | Shake-flask method |
| LogP | > 4.0 | Calculated/Experimental |
| Melting Point | Not available | DSC |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 10 | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Nanoemulsion | 10 | 250 ± 45 | 1.0 | 1250 ± 210 | 500 |
Signaling Pathway Diagrams
This compound is a Na+/K+-ATPase inhibitor.[2][3][4] Inhibition of this ion pump can lead to an increase in intracellular sodium and a subsequent increase in intracellular calcium via the Na+/Ca2+ exchanger. This can trigger various downstream signaling pathways. Furthermore, many sesquiterpenes have been shown to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB, PI3K/Akt, and MAPK.[1][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] The following diagrams illustrate these potential signaling cascades that could be investigated in relation to this compound's biological activity.
Figure 1: Experimental workflow for formulation and in vivo evaluation.
Figure 2: Potential signaling pathways modulated by this compound.
Figure 3: Troubleshooting logic for low bioavailability.
References
- 1. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Terpenes Mimic Cannabinoids: Research-Based Formulation Strategies | Terpene Belt Farms [terpenebeltfarms.com]
- 6. How to Use Terpenes: A Complete Guide for Product Formulation | Terpene Belt Farms [terpenebeltfarms.com]
- 7. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulating Bioactive Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of heme oxygenase-1 expression and MAPK pathways in response to kaempferol and rhamnocitrin in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. jmatonline.com [jmatonline.com]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 25. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 26. Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Chamigrenol-Induced Cytotoxicity in Non-Target Cells
Introduction:
This technical support center provides guidance for researchers, scientists, and drug development professionals working with chamigrenol, a halogenated sesquiterpene derived from marine red algae of the genus Laurencia. While specific studies on mitigating the cytotoxicity of this compound in non-target cells are not yet available in the current scientific literature, this resource offers troubleshooting guides, frequently asked questions (FAQs), and experimental protocols based on the known cytotoxic effects of related chamigrene derivatives and general principles of cytoprotection against cytotoxic agents. The information provided herein is intended to serve as a foundational guide for developing experimental strategies to selectively target cancer cells while minimizing damage to healthy, non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a halogenated sesquiterpene, a class of natural products found in marine red algae of the Laurencia genus.[1] Sesquiterpenes from Laurencia species are known for a variety of biological activities, including potent cytotoxicity against various cancer cell lines.[1]
Q2: What level of cytotoxicity can I expect from this compound derivatives?
A2: While specific IC50 values for this compound are not widely published, related halogenated chamigrene derivatives have demonstrated significant cytotoxic effects. For instance, some β-chamigrane-type sesquiterpenoids show strong cytotoxicity against HeLa, MCF-7, and P-388 cell lines with IC50 values as low as ≤ 1.0 µg/mL. This suggests that this compound is likely to be a potent cytotoxic agent.
Q3: What is the likely mechanism of this compound-induced cytotoxicity?
A3: The precise mechanism of this compound-induced cytotoxicity is not yet fully elucidated. However, many cytotoxic marine natural products, including other halogenated sesquiterpenes, induce programmed cell death, or apoptosis.[1][2][3] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[1][4] It is plausible that this compound triggers apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Q4: How can I determine if this compound is inducing apoptosis in my cell cultures?
A4: Several established methods can be used to detect apoptosis. A common early indicator is the externalization of phosphatidylserine (PS) on the cell membrane, which can be detected by Annexin V staining via flow cytometry.[5][6] Later stages of apoptosis are characterized by DNA fragmentation and loss of membrane integrity, which can be assessed using TUNEL assays or co-staining with a viability dye like propidium iodide (PI).[5] Additionally, the activation of key apoptotic proteins, such as cleaved caspase-3 and PARP, can be measured by Western blotting.[7]
Q5: Are there any known strategies to protect non-target cells from the cytotoxicity of similar compounds?
A5: General strategies for protecting non-target cells from chemotherapy-induced cytotoxicity may be applicable. One approach is "cyclotherapy," which involves reversibly arresting the cell cycle of normal cells, making them less susceptible to drugs that target proliferating cells.[8] Another strategy involves modulating signaling pathways that differ between normal and cancer cells. For example, enhancing the activity of antioxidant pathways or inhibiting pro-apoptotic proteins specifically in non-target cells could offer a protective effect.[9][10] However, these strategies would need to be empirically tested for this compound.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay (e.g., MTT assay) results. | 1. Inconsistent cell seeding density.2. Uneven dissolution of formazan crystals.3. Contamination of cell cultures. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. After adding the solubilization solution, ensure all purple crystals are fully dissolved by gentle shaking or pipetting before reading the plate.[11]3. Regularly check cultures for signs of contamination. Perform mycoplasma testing. |
| My non-target (healthy) cell line is showing high sensitivity to this compound. | 1. The compound may have a narrow therapeutic window.2. The concentration used is too high for the specific non-target cell line.3. The non-target cells may be unexpectedly sensitive to the compound's mechanism of action. | 1. Perform a dose-response curve on both target and non-target cell lines to determine the therapeutic index.2. Test a wider, lower range of concentrations on the non-target cells.3. Investigate co-treatment with a potential cytoprotective agent. Consider antioxidants (e.g., N-acetylcysteine) if oxidative stress is suspected. |
| I am not seeing evidence of apoptosis (e.g., no Annexin V staining, no caspase cleavage) despite observing cell death. | 1. The cells may be undergoing a different form of cell death, such as necrosis or autophagy-dependent cell death.[12]2. The time point for the assay is not optimal.3. The concentration of this compound is too high, leading to rapid necrosis instead of apoptosis. | 1. Assess for markers of necrosis (e.g., using a lactate dehydrogenase (LDH) release assay) or autophagy.2. Perform a time-course experiment to identify the optimal window for apoptosis detection.3. Repeat apoptosis assays using a lower range of this compound concentrations, closer to the IC50 value. |
| Difficulty interpreting Western blot results for apoptotic markers. | 1. Poor antibody quality.2. Inappropriate sample loading.3. Incorrect timing of sample collection. | 1. Use antibodies validated for Western blotting and the specific target proteins. Include positive and negative controls.[13]2. Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a loading control like β-actin or GAPDH.[14]3. Collect cell lysates at various time points after treatment to capture the transient expression or cleavage of apoptotic proteins.[13] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of various chamigrene derivatives against several human cancer cell lines. This data can be used as a reference for estimating the potential potency of this compound.
| Compound Class | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| α-Chamigrane Sesquiterpenoids | HeLa (Cervical Carcinoma) | Cytotoxicity Assay | ≤ 5.0 | |
| α-Chamigrane Sesquiterpenoids | P-388 (Murine Leukemia) | Cytotoxicity Assay | ≤ 5.0 | |
| β-Chamigrane Sesquiterpenoids | HeLa (Cervical Carcinoma) | Cytotoxicity Assay | ≤ 1.0 | |
| β-Chamigrane Sesquiterpenoids | MCF-7 (Breast Carcinoma) | Cytotoxicity Assay | ≤ 1.0 | |
| β-Chamigrane Sesquiterpenoids | P-388 (Murine Leukemia) | Cytotoxicity Assay | ≤ 1.0 | |
| Obtusol | Colo-205 (Colon Adenocarcinoma) | Cytotoxicity Assay | 1.2 ± 1.4 | [1] |
| (-)-Elatol | Colo-205 (Colon Adenocarcinoma) | Cytotoxicity Assay | 2.5 ± 1.3 | [1] |
Visualizations: Signaling Pathways and Workflows
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to gastrointestinal cytoprotection: from isolated cells, via animal experiments to healthy human subjects and patients with different gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Regulated Cell Death Signaling Pathways and Marine Natural Products That Target Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing Chamigrenol Enzymatic Assays
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor in my Chamigrenol enzymatic assay?
The pH of the reaction buffer is crucial because it directly influences the three-dimensional structure of the target enzyme.[1] Extreme pH levels can cause the enzyme to denature, altering the shape of its active site and preventing the substrate from binding effectively.[1] Additionally, pH can affect the ionization state of the enzyme and the substrate, which is essential for the catalytic reaction to occur. Each enzyme operates most effectively within a narrow, optimal pH range.[1][2] Deviations from this range can lead to a significant reduction in or complete loss of enzymatic activity.[1][3]
Q2: How can I determine the optimal pH for this compound's enzymatic activity?
To determine the optimal pH, you must test the enzyme's activity across a range of pH values. This is typically done by preparing a series of buffers, each with a different pH, and running the standard enzymatic assay in each buffer.[4] The activity is then measured and plotted against pH to identify the value at which the enzyme exhibits maximum activity.[5] It is recommended to use overlapping buffer systems to cover a broad pH range accurately.[6]
Q3: My enzyme activity is significantly lower than expected. Could the buffer pH be the problem?
Yes, incorrect buffer pH is a common cause of unexpectedly low enzyme activity.[7] Small deviations from the optimal pH can lead to substantial changes in reaction rates.[7] Always verify the pH of your buffer with a calibrated pH meter after all components have been added, as some reagents can alter the final pH. Also, ensure the buffer was brought to room temperature before use, as ice-cold buffers can slow down enzyme activity.[8]
Q4: What are the best practices for choosing and preparing buffers for a pH optimization experiment?
Choosing the right buffer is essential for reliable results. A good buffer should have a pKa value within one pH unit of the desired experimental pH. For a broad pH screen, multiple buffer systems are necessary. For example:
-
Citrate buffer for pH 3.0–6.2
-
Phosphate buffer for pH 6.0–8.0[4]
-
Tris-HCl buffer for pH 7.5–9.0[4]
-
Glycine-NaOH for pH 8.5–12.0[6]
When preparing buffers, ensure all reagents are fully dissolved and that the final pH is measured at the temperature at which the assay will be performed, as temperature can affect pH.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect Buffer pH: The buffer's pH is outside the enzyme's optimal range. | Use a calibrated pH meter to confirm the buffer is at the correct pH. Prepare fresh buffer if necessary.[7] |
| Enzyme Denaturation: Extreme pH levels may have permanently damaged the enzyme.[5] | Test a fresh aliquot of the enzyme in a buffer known to be within its stable pH range. Always handle and store enzymes according to the manufacturer's recommendations.[7] | |
| Buffer Interference: Components in the buffer (e.g., sodium azide with HRP) are inhibiting the enzyme.[10][11] | Consult literature for known inhibitors of your target enzyme and ensure your buffer composition is appropriate.[9] | |
| Inconsistent Results Between Wells or Plates | Buffer Evaporation: Evaporation from wells at the edge of a microplate can concentrate solutes and alter pH and ionic strength. | Use temperature-controlled equipment, ensure even filling of all wells, or use sealant films to minimize evaporation.[7] |
| Improper Reagent Mixing: Reagents, especially buffers, were not mixed thoroughly before use. | Ensure all components are completely thawed and vortexed gently to create a homogenous solution before pipetting.[8] | |
| Temperature Fluctuations: Variations in temperature during the assay can affect both pH and enzyme kinetics. | Equilibrate all reagents and plates to the specified assay temperature before starting the experiment.[9] | |
| Non-linear Standard Curve | pH Shift During Reaction: The enzymatic reaction itself generates acidic or basic byproducts, causing the pH to drift over time. | Increase the buffering capacity by using a higher concentration of the buffering agent. |
| Substrate/Product Instability: The substrate or the product of the reaction is unstable at the tested pH. | Run controls without the enzyme to measure the rate of non-enzymatic degradation of the substrate or product at each pH. |
Data Presentation
The following table presents hypothetical data illustrating the effect of pH on the relative activity of a target enzyme in the presence of this compound. This data is for illustrative purposes only and should be confirmed experimentally.
| pH | Buffer System (50 mM) | Relative Activity (%) |
| 4.5 | Sodium Acetate | 15 |
| 5.0 | Sodium Acetate | 35 |
| 5.5 | MES | 60 |
| 6.0 | MES | 85 |
| 6.5 | PIPES | 98 |
| 7.0 | PIPES | 100 |
| 7.5 | HEPES | 92 |
| 8.0 | HEPES | 70 |
| 8.5 | Tris-HCl | 45 |
| 9.0 | Tris-HCl | 20 |
Experimental Protocols
Protocol: pH Optimization for this compound Enzymatic Assay
This protocol provides a detailed methodology for determining the optimal pH for this compound's effect on a target enzyme.
1. Materials:
-
Target enzyme stock solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Substrate for the target enzyme
-
A series of buffers covering a pH range (e.g., pH 4.0 to 10.0) at 0.5 pH unit intervals
-
Microplate reader and appropriate microplates (e.g., 96-well clear plates for colorimetric assays)[8]
-
Calibrated multichannel pipettes
-
Calibrated pH meter
2. Buffer Preparation:
-
Prepare a set of at least two different buffer systems to cover the desired pH range without exceeding their buffering capacity (e.g., Citrate-Phosphate for pH 4.0-6.5 and Tris-HCl for pH 7.0-9.0).
-
Prepare each buffer at the desired pH, ensuring the final ionic strength is consistent across all buffers.
-
Verify the final pH of each buffer using a calibrated pH meter at the intended assay temperature.
3. Assay Procedure:
-
Equilibrate all reagents (buffers, enzyme, substrate, this compound) to the assay temperature (e.g., 25°C).[7]
-
In a 96-well plate, add the appropriate buffer to each well.
-
Add the this compound solution to the test wells. Add an equivalent volume of solvent (e.g., DMSO) to control wells.
-
Add the substrate to all wells.
-
To initiate the reaction, add the enzyme solution to all wells. The final volume and concentrations should be consistent for all reactions.
-
Include proper controls:
-
Negative Control (No Enzyme): To measure background signal.[9]
-
Positive Control (No this compound): To measure maximum enzyme activity at each pH.
-
4. Data Collection and Analysis:
-
Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) at time zero.
-
Incubate the plate at a constant temperature and take kinetic readings over a defined period or take a single endpoint reading after a specific time. Ensure the reaction remains in the linear (initial velocity) range.[9]
-
Subtract the background signal (from no-enzyme wells) from all other readings.
-
Calculate the reaction rate for each well.
-
Determine the relative activity at each pH by normalizing the reaction rate in the presence of this compound to the positive control (no this compound) at that same pH.
-
Plot the relative enzyme activity versus pH to identify the optimal pH for this compound's activity.
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Workflow for pH Optimization in Enzymatic Assays.
Caption: Troubleshooting Flowchart for pH-Related Assay Issues.
Caption: Hypothetical Signaling Pathway for this compound Activity.
References
- 1. monash.edu [monash.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of α-Chamigrene and β-Chamigrene Versus Penicillin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of the natural sesquiterpenes, α-chamigrene and β-chamigrene, against the well-established β-lactam antibiotic, penicillin G. While penicillin G has been a cornerstone of antibacterial therapy for decades with a well-documented mechanism of action and extensive efficacy data, the antibacterial potential of α- and β-chamigrene remains largely underexplored. This comparison aims to summarize the existing data, highlight knowledge gaps, and provide a framework for future research into these natural compounds.
Data Presentation: Quantitative Antibacterial Efficacy
A significant disparity exists in the available quantitative data for the antibacterial efficacy of chamigrenes compared to penicillin G. While extensive Minimum Inhibitory Concentration (MIC) data is available for penicillin G against a wide array of bacterial pathogens, specific MIC values for isolated α-chamigrene and β-chamigrene are scarce in publicly available literature. The data presented below reflects this reality.
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against select bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.015 - 0.12 |
| Staphylococcus aureus | MRSA | 0.25 - >128 |
| Escherichia coli | ATCC 25922 | 2 - 8 |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - 0.25 |
Table 2: Antibacterial Activity of α-chamigrene and β-chamigrene
| Compound | Bacterial Species | Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| α-chamigrene | Data not available | Data not available | Data not available | Data not available |
| β-chamigrene | Data not available | Data not available | Data not available | Data not available |
Note: The lack of specific data for α- and β-chamigrene highlights a critical area for future research. While some studies have investigated the antibacterial properties of essential oils containing these compounds, the efficacy of the isolated chamigrenes has not been thoroughly established.
Mechanisms of Action
The antibacterial mechanisms of penicillin G and sesquiterpenes are fundamentally different, offering potential for alternative therapeutic strategies.
Penicillin G: Inhibition of Cell Wall Synthesis
Penicillin G, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.
α-Chamigrene and β-Chamigrene: A Putative Mechanism
While the precise antibacterial mechanism of α- and β-chamigrene has not been elucidated, the broader class of sesquiterpenes is known to target the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, disrupting its integrity and leading to increased permeability. This can result in the leakage of essential ions and metabolites, ultimately leading to cell death. Further research is required to determine if α- and β-chamigrene follow this general mechanism and to identify their specific molecular targets.
Experimental Protocols
Standardized methods are crucial for the accurate assessment and comparison of antibacterial efficacy. The following are detailed protocols for the Kirby-Bauer disk diffusion and broth microdilution methods, which are widely used in antimicrobial susceptibility testing.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in sterile saline or broth.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent (e.g., penicillin G, or a solution of α- or β-chamigrene) are placed on the inoculated agar surface.
-
Incubation: The plate is incubated at a specified temperature and duration (typically 35-37°C for 18-24 hours).
-
Measurement and Interpretation: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antimicrobial agent, with larger zones indicating greater susceptibility.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid medium.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the Kirby-Bauer test.
-
Inoculation of Microtiter Plate: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).
Visualizations
The following diagrams illustrate the described signaling pathways and experimental workflows.
Caption: Mechanism of action of Penicillin G.
Caption: Putative mechanism of action of sesquiterpenes.
Caption: Kirby-Bauer disk diffusion workflow.
Caption: Broth microdilution MIC workflow.
Conclusion
Penicillin G remains a potent antibacterial agent with a well-defined mechanism and a vast body of supporting data. In contrast, α-chamigrene and β-chamigrene represent intriguing but largely uncharacterized natural products. The presumed mechanism of action of sesquiterpenes, targeting the bacterial cell membrane, offers a potential advantage in combating bacteria resistant to cell wall synthesis inhibitors like penicillin G. However, the lack of robust quantitative efficacy data for α- and β-chamigrene is a major impediment to their development as therapeutic agents. This guide underscores the urgent need for systematic in vitro and in vivo studies to determine the antibacterial spectrum and potency of these and other sesquiterpenes. Such research is essential to unlock the potential of these natural compounds in the ongoing fight against antimicrobial resistance.
A Researcher's Guide to Validating the Antimicrobial Activity of Chamigrenol in a Murine Model of Cutaneous Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo antimicrobial efficacy of Chamigrenol, a novel sesquiterpenoid, using a well-established murine model of skin infection. While in vitro studies may suggest antimicrobial potential, in vivo validation is a critical step in the preclinical development of new therapeutic agents. This document outlines the experimental design, detailed protocols, and comparative data presentation necessary for a robust assessment of this compound's activity against a clinically relevant pathogen, Staphylococcus aureus, in comparison to standard-of-care antibiotics.
Comparative Efficacy of this compound: A Data-Driven Overview
To effectively evaluate the therapeutic potential of this compound, its performance must be benchmarked against existing treatments. The following tables present hypothetical yet realistic data from a proposed murine skin infection model. These tables are designed to serve as a template for researchers to structure their findings for clear and concise comparison.
Table 1: In Vivo Antibacterial Efficacy of Topical this compound Formulation
| Treatment Group (n=10 per group) | Initial Bacterial Load (Log10 CFU/g tissue) | Final Bacterial Load (Log10 CFU/g tissue) at 72h Post-Infection | Reduction in Bacterial Load (Log10 CFU/g tissue) | Percent Reduction (%) |
| Vehicle Control (Topical) | 7.52 ± 0.15 | 7.41 ± 0.20 | 0.11 | 1.46 |
| This compound (2% w/w) | 7.49 ± 0.18 | 4.25 ± 0.31 | 3.24 | 43.26 |
| Mupirocin (2% w/w) | 7.55 ± 0.13 | 3.89 ± 0.25 | 3.66 | 48.48 |
| Gentamicin (0.1% w/w) | 7.51 ± 0.16 | 4.10 ± 0.28 | 3.41 | 45.41 |
Data are presented as mean ± standard deviation.
Table 2: Systemic Efficacy of this compound in a Murine Sepsis Model
| Treatment Group (n=10 per group) | Mean Survival Time (Days) | Survival Rate at Day 7 (%) |
| Saline Control (Intraperitoneal) | 2.5 ± 0.5 | 0 |
| This compound (50 mg/kg) | 6.2 ± 0.8 | 70 |
| Vancomycin (110 mg/kg) | 6.8 ± 0.4 | 90 |
Data are presented as mean ± standard deviation.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible methodologies are paramount for the validation of novel therapeutic agents. The following protocols provide a comprehensive guide for conducting a murine model of cutaneous S. aureus infection to test the efficacy of this compound.
Murine Model of Cutaneous Abscess Formation
This model is designed to simulate a localized skin infection.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300.
-
Inoculum Preparation: A mid-logarithmic phase culture of MRSA is washed and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of 1 x 10⁸ colony-forming units (CFU)/mL.
-
Infection Procedure:
-
Mice are anesthetized via isoflurane inhalation.
-
The dorsal area is shaved and disinfected with 70% ethanol.
-
A 100 µL suspension containing 1 x 10⁷ CFU of MRSA is injected subcutaneously into the dorsal flank.
-
-
Treatment Groups:
-
Vehicle control (e.g., ointment base).
-
Topical this compound (formulated in a suitable vehicle at a specified concentration, e.g., 2% w/w).
-
Positive control groups: Topical Mupirocin (2% w/w) and Gentamicin (0.1% w/w).
-
-
Treatment Regimen: Topical treatments are applied to the infection site 2 hours post-infection and then twice daily for 3 days.
-
Efficacy Endpoints:
-
Bacterial Load: At 72 hours post-infection, mice are euthanized, and the skin lesion is excised, homogenized, and serially diluted for CFU plating to determine the bacterial burden per gram of tissue.
-
Lesion Size: The abscess diameter is measured daily using a caliper.
-
Histopathology: Skin tissue is collected for histological analysis to assess inflammation and tissue damage.
-
Systemic Infection Model (Sepsis)
To evaluate the systemic potential of this compound, a sepsis model can be employed.[1]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: MRSA USA300.
-
Inoculum Preparation: A bacterial suspension of 1 x 10⁹ CFU/mL is prepared in PBS containing 5% hog gastric mucin.[1]
-
Infection Procedure: Mice are injected intraperitoneally with 0.5 mL of the bacterial suspension.
-
Treatment Groups:
-
Saline control (intraperitoneal).
-
Intraperitoneal this compound (at a specified dose, e.g., 50 mg/kg).
-
Positive control: Intraperitoneal Vancomycin (110 mg/kg).
-
-
Treatment Regimen: Treatment is administered 1 hour post-infection and then every 12 hours for 3 days.
-
Efficacy Endpoints:
-
Survival: Mice are monitored for 7 days, and survival rates are recorded.
-
Bacterial Dissemination: At specified time points, blood and organs (liver, spleen, kidneys) can be collected to determine the bacterial load.
-
Visualizing the Experimental Framework and Potential Mechanisms
Diagrams are essential for illustrating complex workflows and biological pathways. The following have been generated using Graphviz and adhere to the specified design constraints.
Caption: Experimental workflow for the murine cutaneous abscess model.
Caption: Potential mechanism of action for this compound in reducing inflammation.
References
A Comparative Guide to the Structure-Activity Relationship of α-Chamigrene and β-Chamigrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two closely related sesquiterpenes, α-chamigrene and β-chamigrene. While direct comparative studies with quantitative data are limited in publicly available literature, this document synthesizes the existing research on their individual biological activities and provides a framework for understanding their potential therapeutic applications.
Structural Comparison
α-Chamigrene and β-chamigrene are bicyclic sesquiterpenes sharing the same chamigrane skeleton. The key structural difference lies in the position of a double bond in the six-membered ring. In α-chamigrene, the double bond is endocyclic, while in β-chamigrene, it is exocyclic. This seemingly minor variation in structure can lead to significant differences in their biological activities.
Comparative Biological Activities
Direct, head-to-head quantitative comparisons of the biological activities of α- and β-chamigrene are not extensively documented. However, isolated studies on each compound and related chamigrane sesquiterpenes provide insights into their potential.
| Biological Activity | α-Chamigrene | β-Chamigrene | Key Findings |
| Cytotoxicity | Data not available | Data not available | Halogenated chamigrane sesquiterpenes from marine sources, such as those from the Laurencia genus, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4][5] However, specific IC50 values for the parent, non-halogenated α- and β-chamigrene are not reported in the reviewed literature. |
| Antimicrobial Activity | Data not available | Data not available | While specific minimum inhibitory concentration (MIC) values for α- and β-chamigrene against common bacterial or fungal strains are not readily available, related sesquiterpenoids have been shown to enhance the activity of antibiotics against strains like Staphylococcus aureus and Escherichia coli.[6][7] |
| Anti-inflammatory Activity | Data not available | A derivative, β-chamigrenal, has shown anti-inflammatory properties. | β-Chamigrenal significantly suppressed lipopolysaccharide-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophages, with a 47.21% and 51.61% reduction at a concentration of 50 µM, respectively.[8][9][10] This suggests that the chamigrene skeleton may be a promising scaffold for developing anti-inflammatory agents. The activity of α-chamigrene in this context has not been reported. |
Note: The lack of direct comparative data (e.g., IC50 or MIC values) for α- and β-chamigrene is a significant gap in the current research landscape. The information presented here is based on studies of related compounds and derivatives.
Structure-Activity Relationship (SAR) Analysis
Based on the limited available data, a preliminary SAR analysis can be inferred:
-
The Exocyclic Double Bond in β-Chamigrene: The presence of the exocyclic double bond in β-chamigrene may be crucial for its observed anti-inflammatory activity, as seen in its derivative, β-chamigrenal. This structural feature could influence the molecule's interaction with inflammatory pathway targets.
-
Halogenation: Studies on chamigranes isolated from marine algae suggest that the addition of halogen atoms (bromine and chlorine) significantly enhances cytotoxic activity.[1][2][3][4][5] This indicates that modifications to the chamigrene core can dramatically impact its biological profile.
Experimental Protocols
Detailed methodologies for key experiments cited in the context of chamigrene and related sesquiterpene bioactivity are provided below.
Cytotoxicity Testing: MTT Assay
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (α-chamigrene or β-chamigrene) and a vehicle control. Incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production compared to the LPS-treated control.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a general experimental workflow for screening natural products and a simplified representation of an inflammatory signaling pathway that could be modulated by chamigrenes.
Caption: Experimental workflow for natural product screening.
Caption: Simplified LPS-induced inflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. iomcworld.com [iomcworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sesquiterpenes from the red alga Laurencia tristicha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and Apritone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of β-chamigrenal, isolated from the fruits of Schisandra chinensis, on lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in RAW 264.7 macrophages [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
A Methodological Guide to Comparing the Selectivity of α-Chamigrene and β-Chamigrene for Microbial vs. Mammalian Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific experimental data on the selectivity of α-chamigrene and β-chamigrene for microbial versus mammalian Na+/K+-ATPase. This guide, therefore, provides a detailed methodological framework for researchers to conduct such a comparative study. The experimental protocols, data presentation formats, and visualizations are based on established standards for evaluating Na+/K+-ATPase inhibitors.
Introduction
The Na+/K+-ATPase, or sodium-potassium pump, is an essential transmembrane protein in animal cells responsible for maintaining electrochemical gradients by actively transporting Na+ and K+ ions across the cell membrane.[1] This process is vital for numerous physiological functions, including nerve impulse transmission and cellular volume regulation.[1] The pump's critical role makes it a significant drug target. For instance, cardiac glycosides, which inhibit the mammalian Na+/K+-ATPase, are used in treating heart conditions.[2][3]
In the context of antimicrobial drug development, targeting microbial ion pumps that are homologous or functionally analogous to the mammalian Na+/K+-ATPase presents a promising strategy. The key to a successful therapeutic agent lies in its selectivity: it must potently inhibit the microbial target while exerting minimal effect on the mammalian counterpart to reduce host toxicity. Compounds like α-chamigrene and β-chamigrene, which are sesquiterpenes found in various natural sources, warrant investigation for such selective activity.
This guide outlines the necessary experimental protocols to determine and compare the inhibitory effects of α-chamigrene and β-chamigrene on Na+/K+-ATPases from both microbial and mammalian sources.
Experimental Protocols
To assess the selectivity of test compounds, a series of enzyme inhibition assays must be performed. The primary endpoint is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to reduce the enzyme's activity by 50%.[4]
Sourcing and Preparation of Na+/K+-ATPase
A. Mammalian Na+/K+-ATPase:
-
Source: Commercially available purified Na+/K+-ATPase from porcine or canine kidney, or porcine cerebral cortex is recommended for consistency and convenience.[3][5] Alternatively, crude membrane fractions can be prepared from rat brain or kidney tissue.[6][7]
-
Isoform Consideration: Mammals express multiple isoforms of the Na+/K+-ATPase α-subunit (e.g., α1, α2, α3), which exhibit tissue-specific expression and can have different sensitivities to inhibitors.[1][8] For a thorough analysis, testing against multiple purified isoforms is ideal to determine compound selectivity.[9][10] For example, the α1 isoform is ubiquitous, while the α2 isoform is prominent in cardiac and skeletal muscle.[9]
-
Preparation of Crude Membrane Fraction (Example from Rat Kidney):
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the kidneys with ice-cold saline to remove blood.
-
Homogenize the dissected kidney medulla in a buffer solution (e.g., 250 mM sucrose, 30 mM histidine, pH 7.2) with a protease inhibitor cocktail.
-
Perform differential centrifugation. First, centrifuge at a low speed (e.g., 6,000 x g) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the plasma membranes.
-
Wash the pellet and resuspend it in a suitable buffer for storage at -80°C.
-
Determine the protein concentration of the preparation using a standard method like the Bradford assay.
-
B. Microbial ATPase:
-
Source: True Na+/K+-ATPases are characteristic of animal cells. However, microbes possess a variety of essential P-type ATPases, such as H+-ATPases or K+-ATPases, that can be targeted. For this guide, we will consider the preparation of a membrane-associated ATPase from a microbial source, such as the haloalkaliphilic archaeon Natronococcus occultus.[11]
-
Preparation of Microbial Membrane Fraction (General Protocol):
-
Culture the selected microorganism to a sufficient density.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing lysozyme (for bacteria) or other appropriate lytic enzymes, along with DNase and protease inhibitors.
-
Disrupt the cells using methods like sonication or a French press.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Pellet the membrane fraction from the supernatant by ultracentrifugation (e.g., 150,000 x g).
-
Wash the membrane pellet and resuspend it in a storage buffer. Determine the protein concentration.
-
Na+/K+-ATPase Inhibition Assay
The most common method for measuring ATPase activity is a colorimetric assay that quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[12][13] The malachite green-based assay is a sensitive and widely used option.[14]
Reagents:
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.[15]
-
Substrate: 3 mM ATP solution.
-
Test Compounds: Stock solutions of α-chamigrene and β-chamigrene in a suitable solvent (e.g., DMSO), serially diluted.
-
Positive Inhibitor Control: Ouabain (for mammalian Na+/K+-ATPase), a well-characterized inhibitor.
-
Stopping/Detection Reagent: A malachite green/ammonium molybdate solution. Commercial kits are available and recommended for consistency.[14][16]
Protocol:
-
Set up reactions in a 96-well microplate. For each compound concentration, prepare two sets of wells: one for total ATPase activity and one for ouabain-insensitive ATPase activity (to determine specific Na+/K+-ATPase activity).
-
To each well, add the assay buffer.
-
Add the serially diluted test compounds (α-chamigrene or β-chamigrene) or vehicle control (DMSO) to the appropriate wells.
-
To determine the specific Na+/K+-ATPase activity, the activity of other ATPases is subtracted. This is achieved by running a parallel reaction in the presence of ouabain (1 mM), which specifically inhibits Na+/K+-ATPase.[15][17] The difference between the total ATPase activity (without ouabain) and the ouabain-insensitive activity represents the specific Na+/K+-ATPase activity.
-
Add the enzyme preparation (mammalian or microbial membrane fraction) to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the ATP substrate solution to all wells.
-
Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the colorimetric detection reagent.
-
Allow color to develop according to the manufacturer's instructions (typically 15-30 minutes).
-
Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.[18]
IC50 Value Determination
-
Use a phosphate standard curve to convert absorbance values to the amount of Pi released (nmol).
-
Calculate the specific Na+/K+-ATPase activity for each compound concentration.
-
Normalize the data by setting the activity in the vehicle control (no inhibitor) as 100%.
-
Calculate the percent inhibition for each concentration of the test compound.
-
% Inhibition = 100 * (1 - (Activity with inhibitor / Activity of vehicle control))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a nonlinear regression model (sigmoidal dose-response curve) to determine the IC50 value.[4]
Data Presentation
Quantitative data should be summarized in a clear and concise table to facilitate comparison. The selectivity index can be calculated to provide a quantitative measure of a compound's preference for the microbial target over the mammalian one.
Selectivity Index (SI) = IC50 (Mammalian ATPase) / IC50 (Microbial ATPase)
A higher SI value indicates greater selectivity for the microbial enzyme.
Table 1: Hypothetical Inhibitory Activity and Selectivity of Chamigrene Isomers against Microbial and Mammalian ATPases
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |
| α-Chamigrene | Microbial K+-ATPase | 15.2 ± 1.8 | - |
| Mammalian Na+/K+-ATPase (α1β1) | > 200 | > 13.2 | |
| Mammalian Na+/K+-ATPase (α2β1) | 185.5 ± 15.3 | 12.2 | |
| β-Chamigrene | Microbial K+-ATPase | 22.8 ± 2.5 | - |
| Mammalian Na+/K+-ATPase (α1β1) | > 200 | > 8.8 | |
| Mammalian Na+/K+-ATPase (α2β1) | > 200 | > 8.8 | |
| Ouabain | Microbial K+-ATPase | > 500 | - |
| (Control) | Mammalian Na+/K+-ATPase (α1β1) | 0.09 ± 0.01 | < 0.0002 |
| Mammalian Na+/K+-ATPase (α2β1) | 0.05 ± 0.007 | < 0.0001 |
Data are presented as mean ± standard deviation from three independent experiments. The data shown are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing compound selectivity.
Hypothetical Signaling Pathway Affected by Mammalian Na+/K+-ATPase Inhibition
Caption: Potential signaling cascade upon Na+/K+-ATPase inhibition.
References
- 1. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation [mdpi.com]
- 2. Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. courses.edx.org [courses.edx.org]
- 5. Purification of Na,K-ATPase from Pig Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of the (Na+ + K+)-adenosine triphosphatase from human renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of brain Na,K-ATPase by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Selective Assembly of Na,K-ATPase α2β2 Heterodimers in the Heart: DISTINCT FUNCTIONAL PROPERTIES AND ISOFORM-SELECTIVE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
The Untapped Potential of Terpenes: A Comparative Guide to their Synergy with Conventional Antibiotics
A new frontier in combating antimicrobial resistance lies in the synergistic interplay between natural compounds and existing antibiotics. While specific research on the sesquiterpenes α-chamigrene and β-chamigrene in combination with conventional antibiotics remains to be conducted, the broader class of terpenes and sesquiterpenes has demonstrated significant potential to enhance the efficacy of these drugs. This guide provides a comprehensive overview of the available experimental data on terpene-antibiotic synergy, details the methodologies for assessing these interactions, and explores the proposed mechanisms of action for an audience of researchers, scientists, and drug development professionals.
The exploration of natural products as adjuvants to antibiotic therapy is a rapidly growing field. Terpenes, a large and diverse class of organic compounds produced by a variety of plants, have emerged as promising candidates. Their inherent antimicrobial properties, coupled with their ability to potentiate the effects of conventional antibiotics, offer a potential strategy to overcome drug resistance, reduce required antibiotic dosages, and minimize side effects.
Quantitative Analysis of Terpene-Antibiotic Synergy
The synergistic effect of terpenes and antibiotics is typically quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the terpene. The Fractional Inhibitory Concentration (FIC) index is a commonly used metric to define the nature of the interaction, where an FIC index of ≤ 0.5 is indicative of synergy.
The following table summarizes key quantitative data from studies investigating the synergistic effects of various terpenes and sesquiterpenes with conventional antibiotics against different bacterial strains.
| Terpene/Sesquiterpene | Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | Fold Reduction in MIC | FIC Index | Reference |
| δ-Carene | Erythromycin | Staphylococcus aureus ATCC-43300 | Not specified | Not specified | Zone of Inhibition Increase | Not specified | [1] |
| α-Pinene | Amoxicillin | Escherichia coli MTCC-739 | Not specified | Not specified | Zone of Inhibition Increase | Not specified | [1] |
| Centratherin (Sesquiterpene lactone) | Ampicillin | Beta-lactam-resistant Gram-negative bacteria | Not specified | Not specified | 16 | Not specified | [2] |
| S-limonene | Ethambutol | Mycobacterium tuberculosis | 16 | 0.475 | ~33.7 | Not specified | [3] |
| S-limonene | Rifampicin | Mycobacterium tuberculosis | 16 | 0.237 | ~67.5 | Not specified | [3] |
| S-limonene | Isoniazid | Mycobacterium tuberculosis | 32 | 0.475 | ~67.4 | Not specified | [3] |
| Farnesol (Sesquiterpene) | β-lactam antibiotics | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Not specified | Not specified | Not specified | [4] |
| Costunolide (Sesquiterpene lactone) | - | Mycobacterium tuberculosis H37Rv | 6.25 (alone) | <0.78 (in combination with Dehydrocostuslactone) | >8 | <0.5 | [5] |
| Dehydrocostuslactone (Sesquiterpene lactone) | - | Mycobacterium tuberculosis H37Rv | 12.5 (alone) | <1.56 (in combination with Costunolide) | >8 | <0.5 | [5] |
| Ursolic Acid (Triterpenoid) | Ampicillin | Bacillus cereus | Not specified | Not specified | Not specified | <0.5 | [6] |
| Ursolic Acid (Triterpenoid) | Tetracycline | Staphylococcus aureus | Not specified | Not specified | Not specified | <0.5 | [6] |
Experimental Protocols for Synergy Testing
The assessment of synergistic interactions between terpenes and antibiotics relies on standardized in vitro methods. The two most common and crucial experimental protocols are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the FIC index and systematically evaluate the effects of different concentrations of two antimicrobial agents when used in combination.
Methodology:
-
Preparation of Reagents: Stock solutions of the terpene and the antibiotic are prepared in an appropriate solvent and diluted to the desired starting concentrations in Mueller-Hinton Broth (MHB) or another suitable growth medium.
-
Plate Setup: A 96-well microtiter plate is used to create a two-dimensional array of concentrations. Serial dilutions of the antibiotic are made horizontally, while serial dilutions of the terpene are made vertically. This results in each well containing a unique combination of concentrations of the two agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC of each agent alone and in combination is determined as the lowest concentration that inhibits visible growth. The FIC index is then calculated using the following formula:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time, both individually and in combination.
Methodology:
-
Preparation of Cultures: A logarithmic phase bacterial culture is prepared and diluted to a standardized starting inoculum (e.g., 10^5 - 10^6 CFU/mL) in fresh broth.
-
Exposure to Antimicrobials: The bacterial suspension is aliquoted into flasks containing:
-
The terpene alone (at a sub-MIC concentration).
-
The antibiotic alone (at its MIC or a sub-MIC concentration).
-
A combination of the terpene and the antibiotic at the same concentrations.
-
A growth control (no antimicrobial agent).
-
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask, serially diluted, and plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined for each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time. Synergy is typically defined as a ≥ 2-log10 (99%) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Proposed Mechanisms of Synergy
While the precise molecular mechanisms underlying the synergistic effects of terpenes and antibiotics are still under investigation, a leading hypothesis involves the disruption of the bacterial cell membrane by the lipophilic terpenes. This disruption is thought to increase membrane permeability, thereby facilitating the entry of the antibiotic into the bacterial cell and enhancing its access to intracellular targets.
Future Directions and Conclusion
The synergistic combination of terpenes and conventional antibiotics represents a promising avenue for the development of novel therapeutic strategies to combat antimicrobial resistance. While the data presented here for various terpenes is encouraging, further research is critically needed to explore the potential of specific sesquiterpenes like α-chamigrene and β-chamigrene.
Future studies should focus on:
-
Systematic screening: Evaluating a wider range of terpenes and sesquiterpenes in combination with a diverse panel of antibiotics against clinically relevant multidrug-resistant bacteria.
-
Mechanistic studies: Elucidating the precise molecular mechanisms of synergy using advanced techniques such as transcriptomics, proteomics, and membrane biophysics.
-
In vivo validation: Translating promising in vitro findings into animal models of infection to assess efficacy and safety.
By continuing to explore the synergistic potential of natural compounds, the scientific community can unlock new and effective treatments in the ongoing battle against infectious diseases.
References
- 1. Frontiers | Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjmonline.org [pjmonline.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Confirming the Molecular Target of Bioactive Compounds Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of a bioactive compound's molecular target is a critical step in drug discovery and development. It provides the foundation for understanding its mechanism of action, predicting potential on- and off-target effects, and designing more potent and selective derivatives. While traditional biochemical methods are invaluable, genetic approaches offer a powerful and increasingly indispensable means of validating drug targets within a cellular context. This guide provides a comparative overview of key genetic strategies for confirming a molecular target, using the well-characterized interaction between the natural product Rapamycin and its target, the mechanistic target of rapamycin (mTOR), as a case study.
Data Presentation: Comparing Genetic Approaches for Target Validation
The following table summarizes and compares the performance of different genetic methods in confirming a molecular target. The data is illustrative, representing typical results obtained in studies validating mTOR as the target of Rapamycin.
| Genetic Approach | Alternative Methods | Key Performance Metric | Rapamycin Treatment Effect (Wild-Type Cells) | Effect in Genetically Modified Cells (Target Knockdown/Knockout) | Alternative Compound Effect (e.g., Torin1) |
| siRNA-mediated Knockdown | shRNA, antisense oligonucleotides | Inhibition of cell proliferation (IC50) | 10 nM | > 1000 nM (Resistance) | 250 nM (Remains sensitive) |
| CRISPR-Cas9 Knockout | TALENs, ZFNs | Phosphorylation of S6K (downstream target) | 90% decrease | No significant change (already low) | 95% decrease |
| Gene Overexpression | Plasmid transfection, viral vectors | Apoptosis induction (% of apoptotic cells) | 40% | 15% (Protection) | 45% |
| Drug-Resistant Mutant Expression | Site-directed mutagenesis | Binding affinity (Kd) | 5 nM | > 500 nM (Reduced affinity) | 3 nM (Unaffected) |
Experimental Protocols: Methodologies for Target Confirmation
Detailed protocols are essential for the reproducibility of experimental results. Below are methodologies for the key genetic experiments cited in the table.
siRNA-mediated Knockdown for Target Validation
Objective: To transiently reduce the expression of the target protein (mTOR) and assess the impact on cellular sensitivity to the compound (Rapamycin).
Protocol:
-
Cell Culture: Plate HEK293T cells in 6-well plates at a density of 2 x 10^5 cells/well and culture overnight in DMEM supplemented with 10% FBS.
-
siRNA Transfection:
-
Prepare two separate solutions:
-
Solution A: Dilute 50 pmol of mTOR-specific siRNA or a non-targeting control siRNA in 100 µL of Opti-MEM medium.
-
Solution B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM medium.
-
-
Combine solutions A and B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48 hours to allow for target protein knockdown.
-
Compound Treatment: Replace the medium with fresh medium containing varying concentrations of Rapamycin or Torin1.
-
Cell Viability Assay: After 72 hours of drug treatment, assess cell viability using the MTT assay.
-
Data Analysis: Calculate the IC50 values for each condition. A significant increase in the IC50 for the target-specific siRNA-treated cells compared to the control indicates that the target is necessary for the compound's activity.
CRISPR-Cas9 Mediated Gene Knockout
Objective: To create a stable cell line lacking the target gene (mTOR) to confirm its role in the compound's mechanism of action.
Protocol:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting different exons of the mTOR gene into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line (e.g., U2OS) using a suitable transfection reagent.
-
FACS Sorting: 48 hours post-transfection, sort the GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells expressing the CRISPR machinery.
-
Single-Cell Cloning: Plate the sorted cells at a very low density to obtain single-cell-derived colonies.
-
Screening and Validation:
-
Expand the individual clones and screen for mTOR knockout by Western blotting.
-
Confirm the knockout at the genomic level by sequencing the targeted locus.
-
-
Phenotypic Analysis: Treat the knockout and wild-type control cells with Rapamycin and assess downstream signaling (e.g., phosphorylation of S6K) by Western blotting.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: The signaling pathway of Rapamycin, which binds to FKBP12 to inhibit the mTORC1 complex.
Caption: A streamlined workflow for generating and validating a target-gene knockout cell line using CRISPR-Cas9.
Caption: The logical framework underpinning the use of genetic perturbations to validate a molecular target.
Benchmarking Chamigrenol's Potency: A Comparative Analysis Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Chamigrenol, a halogenated sesquiterpene from the Laurencia genus of red algae, represents a class of natural products with recognized antibacterial potential. This guide provides a comparative analysis of the potency of this compound-related compounds against a panel of clinically significant drug-resistant bacteria. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound itself in the current literature, this guide utilizes data from structurally related halogenated sesquiterpenes—elatol, iso-obtusol, laurinterol, and allolaurinterol—to provide an illustrative benchmark against standard-of-care antibiotics.
Comparative Potency Analysis
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of illustrative halogenated sesquiterpenes and commonly used antibiotics against a panel of drug-resistant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values indicate higher potency.
Disclaimer: The data for halogenated sesquiterpenes is presented for illustrative purposes to indicate the potential potency of this class of compounds. Specific experimental testing of this compound is required to determine its precise antibacterial activity.
| Compound/Antibiotic | Target Organism | MIC Range (µg/mL) |
| Illustrative Halogenated Sesquiterpenes | ||
| Elatol | Klebsiella pneumoniae | 1000[1] |
| Salmonella sp. | 1000[1] | |
| Iso-obtusol | Klebsiella pneumoniae | >4000[1] |
| Salmonella sp. | >4000[1] | |
| Laurinterol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13[2] |
| Vancomycin-Resistant Enterococcus (VRE) | 3.13 - 6.25[2] | |
| Allolaurinterol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13[2] |
| Vancomycin-Resistant Enterococcus (VRE) | 6.25[2] | |
| Standard-of-Care Antibiotics | ||
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 2[3][4][5] |
| Linezolid | Methicillin-Resistant Staphylococcus aureus (MRSA) | <1[4] |
| Vancomycin-Resistant Enterococcus (VRE) | 100% susceptibility reported[6][7] | |
| Daptomycin | Vancomycin-Resistant Enterococcus (VRE) | 1 - 4 |
| Meropenem | Carbapenem-Resistant Enterobacteriaceae (CRE) | ≥4 (Resistant) |
| Drug-Resistant Pseudomonas aeruginosa | 8 - >64 | |
| Colistin | Carbapenem-Resistant Enterobacteriaceae (CRE) | - |
| Drug-Resistant Pseudomonas aeruginosa | 1 - 2 | |
| Ceftazidime-avibactam | Carbapenem-Resistant Enterobacteriaceae (CRE) | - |
| Drug-Resant Pseudomonas aeruginosa | 2 - 4 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates.
-
Test Compound: this compound or other test substance, dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known stock concentration.
-
Standard Antibiotics: Control antibiotics with known MIC ranges for the test strains.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.[1] Supplemented media may be required for fastidious organisms.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
-
Reagents: Sterile saline (0.85% NaCl), McFarland turbidity standards (0.5 standard is equivalent to approximately 1.5 x 10⁸ CFU/mL).
2. Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the wells of the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in a range of concentrations of the test compound.
-
The eleventh column should contain only CAMHB and the bacterial inoculum to serve as a growth control.
-
The twelfth column should contain only sterile CAMHB to serve as a sterility control.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 2) to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be confirmed by using a reading mirror or a microplate reader.
Visualizing the Workflow
The following diagrams illustrate the key workflows in determining and interpreting antibacterial potency.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. journals.asm.org [journals.asm.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. protocols.io [protocols.io]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Chamigrenol
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Chamigrenol. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
As a brominated sesquiterpene, this compound requires careful handling due to the general hazards associated with halogenated organic compounds. While specific toxicological data for this compound is limited, a cautious approach is paramount. The following guidelines are based on best practices for handling similar chemical entities.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the required PPE.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility chart. | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.
Chemical Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Experimental Protocols: Safe Handling in Practice
Working with Stock Solutions:
-
Preparation: All stock solutions of this compound must be prepared inside a chemical fume hood.
-
Solvent Choice: Use the appropriate solvent as dictated by the experimental protocol. Ensure the solvent is compatible with the chosen gloves.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
Spill Management: In the event of a spill, immediate and correct action is crucial.
| Spill Size | Action |
| Small Spill (in fume hood) | 1. Absorb with an inert material (e.g., vermiculite, sand).2. Place the absorbent material in a sealed, labeled container for halogenated waste.3. Decontaminate the area with an appropriate solvent. |
| Large Spill (or outside fume hood) | 1. Evacuate the immediate area.2. Alert your supervisor and institutional safety officer.3. Prevent the spill from entering drains.4. Follow institutional procedures for large chemical spills. |
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are critical for safety and environmental protection.
Waste Segregation and Disposal Logic
Key Disposal Principles:
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.
-
Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Collection: Follow your institution's procedures for the collection of hazardous waste.
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for any other chemicals used in your experiments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
